molecular formula C11H21NO3 B159451 (R)-N-Boc-piperidine-2-methanol CAS No. 134441-61-5

(R)-N-Boc-piperidine-2-methanol

Cat. No.: B159451
CAS No.: 134441-61-5
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-SECBINFHSA-N
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Description

(R)-N-Boc-piperidine-2-methanol is a chiral piperidine derivative that serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry. The compound's primary research value lies in its use as a chiral building block for the construction of complex molecules, particularly piperidine-containing alkaloids and active pharmaceutical ingredients (APIs). The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperidine nitrogen, while the hydroxymethyl group at the chiral 2-position provides a handle for further functionalization and ring formation. This chiral synthon is fundamentally important in the stereoselective synthesis of pharmacologically active compounds. Piperidine rings are a ubiquitous structural feature in more than twenty classes of pharmaceuticals, and advanced synthetic methodologies often rely on enantiomerically pure precursors like this compound . A key application in synthetic chemistry involves the α-lithiation of N-Boc-piperidines followed by reaction with electrophiles; this powerful technique enables the introduction of substituents at the α-position of the piperidine ring, which is a pivotal strategy for the synthesis of various alkaloids . Furthermore, the compound can be utilized in anodic oxidation strategies to create functionalized 2,6-disubstituted pipecolates, which are versatile intermediates en route to biologically active molecules such as (+)-N-methylconiine and other piperidine-based natural products . The consistent demand for such high-value chiral building blocks from the research community underscores their critical role in accelerating the development of new therapeutic agents and exploring novel chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928623
Record name tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134441-61-5
Record name tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
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Record name tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134441-61-5

This technical guide provides an in-depth overview of (R)-N-Boc-piperidine-2-methanol, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and professionals in drug discovery, this document details its physicochemical properties, synthesis and purification protocols, analytical data, and its significant applications in the creation of novel therapeutics.

Physicochemical and Analytical Data

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized below, providing a cornerstone for its application in complex synthetic routes.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 134441-61-5[2]
Molecular Formula C₁₁H₂₁NO₃[2]
Molecular Weight 215.29 g/mol [1]
Melting Point 74-78 °C[1]
Boiling Point 308.0 ± 15.0 °C (Predicted)[1]
Density 1.059 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 15.08 ± 0.10 (Predicted)[1]

Table 2: Analytical Data

Analysis TypeDataReference
¹H NMR (300 MHz, CDCl₃) δ (ppm) 4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H; dd, J=10.8, 9.1 Hz), 3.61 (1H, dd, J=10.5, 5.9 Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s)[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8[1]
Mass Spectrometry (EI) m/z 215 (M+), 184, 142, 128 (100%), 84, 57[1]
Infrared (IR) ν (cm⁻¹) 3418, 2934, 1668[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the protection of the corresponding amine of (R)-piperidine-2-methanol. Below are detailed experimental protocols for its synthesis and purification.

Synthesis of this compound

This protocol details the widely used method of N-protection of (R)-piperidine-2-methanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-piperidine-2-methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[1]

  • Collect the fractions containing the purified product, monitoring by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a white solid.

Applications in Drug Development

This compound is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system and viral infections.[2]

Synthesis of GABA Uptake Inhibitors

This chiral building block is instrumental in the synthesis of GABA uptake inhibitors, such as Tiagabine, which are used in the treatment of epilepsy.[3][4] The piperidine ring serves as a scaffold to correctly orient the pharmacophoric elements for interaction with the GABA transporter (GAT-1).

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor Binds to GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates GAT1->GABA_vesicle Recycling Tiagabine Tiagabine (derived from this compound) Tiagabine->GAT1 Blocks

Mechanism of Action for GABA Uptake Inhibitors.
Synthesis of CCR5 Antagonists for HIV Treatment

The piperidine scaffold derived from this compound is a key component in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[5] These drugs, such as Maraviroc, are entry inhibitors that block the HIV virus from entering host cells.

HIV_Entry_Inhibition cluster_hiv HIV Virion cluster_tcell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5 CCR5 Co-receptor gp120->CCR5 2. Binds to CD4->gp120 Conformational Change Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion 3. Triggers CCR5_Antagonist CCR5 Antagonist (derived from this compound) CCR5_Antagonist->CCR5 Blocks Binding

Mechanism of HIV Entry Inhibition by CCR5 Antagonists.
Chiral Scaffold for Diverse Therapeutics

The inherent chirality and functionality of this compound make it a valuable scaffold for the synthesis of a wide range of other therapeutic agents, including local anesthetics like Ropivacaine and Levobupivacaine, and other central nervous system-active compounds.[6] The synthetic workflow often involves modification of the hydroxymethyl group and/or deprotection and subsequent functionalization of the piperidine nitrogen.

Synthetic_Workflow cluster_modifications Synthetic Modifications Start This compound Mod_OH Hydroxymethyl Group Modification (e.g., Oxidation, Esterification) Start->Mod_OH Mod_N N-Deprotection & Functionalization Start->Mod_N Intermediate Functionalized Intermediates Mod_OH->Intermediate Mod_N->Intermediate API Active Pharmaceutical Ingredients (APIs) Intermediate->API

General Synthetic Workflow Utilizing this compound.

References

An In-depth Technical Guide on the Physical Properties of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of (R)-N-Boc-piperidine-2-methanol (tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate), a key chiral intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its properties are crucial for handling, storage, and application in synthetic chemistry. The quantitative physical data are summarized in the table below.

PropertyValueSource
CAS Number 134441-61-5[1][2]
Molecular Formula C₁₁H₂₁NO₃[1][3]
Molecular Weight 215.29 g/mol [3][4][5]
Appearance White crystalline powder, White waxy solid[3][6]
Melting Point 74-78 °C[3]
Boiling Point 308.0 ± 15.0 °C (Predicted)[3][7]
Density 1.059 ± 0.06 g/cm³ (Predicted)[3][7]
Solubility Soluble in Methanol[6][7]
Acidity (pKa) 15.08 ± 0.10 (Predicted)[3][6]
Storage Conditions Room temperature, inert atmosphere, sealed in dry, dark place[6][7]

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of this compound are not publicly detailed, the following are standard methodologies employed for such characterizations.

2.1 Melting Point Determination (Capillary Method)

  • Principle: The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid phase. The capillary method is a standard technique.

  • Apparatus: Melting point apparatus (e.g., Büchi or Stuart Scientific), capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

2.2 Density Measurement (Gas Pycnometry)

  • Principle: Gas pycnometry determines the volume of a solid substance by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the measured volume and the known mass.

  • Apparatus: Gas pycnometer, analytical balance.

  • Procedure:

    • The mass of the this compound sample is accurately measured using an analytical balance.

    • The sample is placed in the pycnometer's sample chamber.

    • The instrument is sealed, and the analysis is initiated. The pycnometer automatically purges the chamber with helium gas and performs a series of pressure measurements between the sample and reference chambers to calculate the sample's volume.

    • Density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).

2.3 Solubility Assessment

  • Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a unit volume of a solvent at a specified temperature.

  • Apparatus: Vials, magnetic stirrer, analytical balance.

  • Procedure (Qualitative):

    • A small, known amount of this compound (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL of methanol).

    • The mixture is stirred vigorously at room temperature.

    • Visual observation is used to determine if the solid dissolves completely. Terms like "soluble," "sparingly soluble," or "insoluble" are used to describe the outcome. For this compound, it is reported as soluble in methanol.[6][7]

Synthetic Workflow and Characterization

The synthesis of N-Boc-piperidine-2-methanol typically involves the protection of the secondary amine of 2-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prepare the molecule for further reactions in multi-step syntheses.

Synthesis_Workflow Reactant1 2-Piperidinylmethanol Mixing Mixing and Stirring (25°C, 20h) Reactant1->Mixing Reactant2 Boc₂O (Di-tert-butyl dicarbonate) Reactant2->Mixing Solvent Solvent (e.g., CH₃CN) Solvent->Mixing Concentration Concentration (Solvent Removal) Mixing->Concentration Reaction Mixture Product This compound Concentration->Product Crude Product

Caption: Synthetic pathway for this compound.

Following synthesis, the identity and purity of the compound are typically confirmed using various analytical techniques as part of a standard characterization workflow.

Characterization_Workflow Start Synthesized Product LCMS LC-MS (Purity & M/z) Start->LCMS NMR ¹H & ¹³C NMR (Structure) Start->NMR IR FT-IR (Functional Groups) Start->IR MP Melting Point (Purity & Identity) Start->MP End Verified Compound LCMS->End NMR->End IR->End MP->End

Caption: Post-synthesis characterization workflow.

References

(R)-N-Boc-piperidine-2-methanol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-N-Boc-piperidine-2-methanol

This guide provides a comprehensive overview of (R)-N-tert-butoxycarbonyl-piperidine-2-methanol, a key chiral building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its application as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

This compound is a white, powdered solid at room temperature.[1] Its properties are summarized in the table below. While some data, such as boiling point and density, are predicted values for the racemic mixture, they provide a close approximation for the enantiomerically pure compound.

PropertyValue
Molecular Weight 215.29 g/mol [2][3]
Molecular Formula C₁₁H₂₁NO₃[1][4]
CAS Number 134441-61-5[1][4]
Appearance White powder[1]
Melting Point 74-78 °C (racemate)[2]
Boiling Point 308.0 ± 15.0 °C (Predicted)[2]
Density 1.059 ± 0.06 g/cm³ (Predicted)[2]
Optical Rotation [α]D20 = +40 ± 2º (c=2 in CHCl₃)[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data is based on typical findings for the N-Boc protected piperidine-2-methanol structure.

13C NMR (75 MHz, CDCl₃) δ (ppm)1H NMR (300 MHz, CDCl₃) δ (ppm)
156.64.29 (1H, m)
80.03.94 (1H, br s)
61.93.81 (1H, dd, J=10.8, 9.1 Hz)
52.73.61 (1H, dd, J=10.5, 5.9 Hz)
40.12.87 (1H, br t)
28.62.12 (1H, br s)
25.51.53-1.73 (6H, m)
25.41.46 (9H, s)
19.8

Note: The NMR data presented is for the racemic N-Boc-piperidine-2-methanol and serves as a reference.[2] Peaks in the 1H NMR spectrum may appear broadened due to the presence of carbamate-associated rotamers.[2]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the N-protection of the corresponding chiral precursor, (R)-2-piperidinemethanol, using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)[3]

  • Triethylamine (Et₃N)[5]

  • Dichloromethane (CH₂Cl₂)[3][5]

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2][3]

Procedure:

  • Dissolve (R)-2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[3]

  • Add triethylamine (1.1 eq) to the solution.[3]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.[3]

  • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][5]

  • If necessary, the product can be further purified by column chromatography.

G Experimental Workflow: Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve (R)-2-Piperidinemethanol in Dichloromethane (DCM) B Cool to 0°C A->B C Add Triethylamine (Et3N) B->C D Add Boc2O solution in DCM dropwise C->D E Warm to Room Temperature & Stir for 12-20h D->E Initiate Boc Protection F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Separate Organic Layer G->H I Wash with NaHCO3 & Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Column Chromatography (optional) K->L M This compound L->M Final Product

Caption: Synthesis workflow for this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable chiral building block for synthesizing a wide range of biologically active molecules.[2] Its protected nitrogen and reactive primary alcohol functional groups allow for sequential, controlled modifications. It serves as a key intermediate in the synthesis of drugs such as the HIV protease inhibitor Amprenavir and the phospholipase A2 inhibitor Varespladib.[2]

The general synthetic utility involves the transformation of the primary alcohol into other functional groups. For instance, oxidation of the alcohol to an aldehyde using a mild reagent like Dess-Martin periodinane (DMP) yields the corresponding N-Boc-2-piperidinaldehyde.[5] This aldehyde is a versatile intermediate that can undergo various carbon-carbon bond-forming reactions, such as Grignard or Wittig reactions, to build more complex molecular scaffolds.[5]

G Logical Relationship: Role in Synthesis A This compound B Oxidation (e.g., Dess-Martin Periodinane) A->B Key Precursor C (R)-N-Boc-2-piperidinaldehyde B->C Intermediate D Grignard Reaction (R-MgX) C->D Reacts with E Complex Chiral Secondary Alcohol D->E Forms F Further Synthetic Steps E->F Leads to G Active Pharmaceutical Ingredient (API) F->G Final Synthesis

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of (R)-N-Boc-piperidine-2-methanol

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The methodologies and data presented herein serve as a crucial reference for identity confirmation, purity assessment, and quality control.

Compound Identification

  • IUPAC Name: tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate

  • Synonyms: (R)-1-Boc-2-piperidinemethanol, (R)-1-N-Boc-2-hydroxymethylpiperidine[1][2]

  • CAS Number: 134441-61-5[1][2][3]

  • Molecular Formula: C₁₁H₂₁NO₃[1][3][4][5]

  • Molecular Weight: 215.29 g/mol [4][5]

Physicochemical Properties

PropertyValueReference
AppearanceWhite powder or waxy solid[1][4]
Melting Point74-78 °C[4]
Optical Rotation[α]D20 = +40 ± 2º (c=2 in CHCl₃)[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the carbamate group, some peaks may appear broadened because of restricted rotation (rotamers) around the N-C(O) bond.[4]

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
4.29m1HH-2 (piperidine ring)-
3.94br s1HN-H or OH (exchangeable)-
3.81dd1H-CH₂OH (diastereotopic proton)10.8, 9.1
3.61dd1H-CH₂OH (diastereotopic proton)10.5, 5.9
2.87br t1HH-6 (piperidine ring, equatorial)-
2.12br s1HOH (exchangeable)-
1.53-1.73m6HH-3, H-4, H-5 (piperidine ring protons)-
1.46s9H-C(CH₃)₃ (Boc group)-

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmAssignment
156.6C=O (Boc carbamate)
80.0-C(CH₃)₃ (Boc quaternary carbon)
61.9-CH₂OH
52.7C-2 (piperidine ring)
40.1C-6 (piperidine ring)
28.6-C(CH₃)₃ (Boc methyls)
25.5C-4 or C-5 (piperidine ring)
25.4C-4 or C-5 (piperidine ring)
19.8C-3 (piperidine ring)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.

Table 3: Mass Spectrometry Data (Electron Ionization - EI) [4]

m/zIon Assignment
215[M]⁺ (Molecular Ion)
184[M - OCH₃]⁺ or [M - CH₂OH]⁺
142[M - C(CH₃)₃O]⁺
128[M - Boc group + H]⁺ or other significant fragment
84Piperidine ring fragment
57[C(CH₃)₃]⁺ (tert-butyl cation, characteristic of Boc group)

IR spectroscopy helps identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data [4]

Frequency (cm⁻¹)Functional Group Assignment
3418O-H stretch (alcohol)
2934C-H stretch (aliphatic)
1668C=O stretch (carbamate)

Experimental Protocols

A common method for the synthesis of this compound involves the protection of the amine group of (R)-2-piperidinemethanol with a tert-butyloxycarbonyl (Boc) group.[4][6]

Protocol: Boc Protection of (R)-2-Piperidinemethanol [6]

  • Dissolve (R)-2-piperidinemethanol (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (Et₃N) (3.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise while stirring.

  • Allow the reaction mixture to stir at room temperature for 16-20 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 1:1 v/v), to yield the pure compound as a white solid.[4]

The following diagram illustrates the logical workflow for the complete structural elucidation of the synthesized compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis via Boc Protection purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI or ESI) purification->ms ir IR Spectroscopy purification->ir optical_rotation Polarimetry (Optical Rotation) purification->optical_rotation data_analysis Data Interpretation & Comparison to Literature nmr->data_analysis ms->data_analysis ir->data_analysis optical_rotation->data_analysis final_structure This compound Structure Confirmed data_analysis->final_structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the solution is sprayed into the source at high voltage to form charged droplets.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: Measure the abundance of each ion to generate the mass spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

Technical Guide: Physicochemical Properties of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the melting point and other key physicochemical properties of (R)-N-Boc-piperidine-2-methanol, a versatile chiral building block used in the synthesis of various pharmaceutical agents. This document includes a compilation of reported data, a detailed experimental protocol for melting point determination, and a workflow diagram for the experimental procedure.

Core Topic: this compound

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a key intermediate in organic synthesis. Its stereochemistry and functional groups make it a valuable component in the development of complex molecules, including active pharmaceutical ingredients. Accurate characterization of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and handling in synthetic protocols.

Data Presentation

The following table summarizes the reported physicochemical properties of this compound. It is important to note that some of the data, particularly boiling point, density, and pKa, are often predicted values from computational models.

PropertyValueSource(s)
Melting Point 74-78 °C[1][2][3]
64-66 °C[1]
75-77 °C[1]
Molecular Formula C₁₁H₂₁NO₃[1][4]
Molecular Weight 215.29 g/mol [1][4]
Boiling Point (Predicted) 308.0 ± 15.0 °C[1][2][3]
Density (Predicted) 1.059 ± 0.06 g/cm³[1][2][3]
pKa (Predicted) 15.08 ± 0.10[1][2][3]
Appearance White to brown crystalline powder or solid[1][2][3]
Solubility Soluble in Methanol[2][3][5]

Experimental Protocols

Melting Point Determination using a Digital Melting Point Apparatus (e.g., Mel-Temp)

This protocol describes a standard method for determining the melting point range of a solid crystalline compound like this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a clean mortar and pestle.

    • Load a capillary tube by pressing the open end into the sample, trapping a small amount of the powder.

    • To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface, or drop the tube through a long, vertical glass tube to allow it to bounce on the surface and compact the solid.[6][7] The packed sample height should be approximately 2-3 mm.[7][8]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This provides a preliminary indication of the melting point and saves time in subsequent, more precise measurements.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.[6][7]

    • Insert a fresh capillary tube with the sample into the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C per minute.[8] A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts completely (the completion of melting).

    • The recorded temperatures constitute the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

  • Repeat for Consistency:

    • It is good practice to perform at least two careful determinations to ensure the results are consistent and reproducible.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start grind Grind Sample (if necessary) start->grind load Load Capillary Tube grind->load pack Pack Sample (2-3 mm height) load->pack insert Insert Tube into Apparatus pack->insert heat_fast Rapid Heating (~10-20°C/min) insert->heat_fast cool Cool Apparatus (>20°C below MP) heat_fast->cool Approx. MP found heat_slow Slow Heating (1-2°C/min) cool->heat_slow observe Observe Sample heat_slow->observe record_start Record T1 (First liquid drop) observe->record_start record_end Record T2 (All liquid) record_start->record_end calculate Report Range (T1 - T2) record_end->calculate end End calculate->end

Workflow for Melting Point Determination.

References

Technical Guide: Physicochemical Properties of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically focusing on the boiling point, of the chiral building block (R)-N-Boc-piperidine-2-methanol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] This document compiles available data, outlines relevant experimental protocols, and presents a logical workflow for property determination.

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is critical to note that the boiling point is a predicted value and should be confirmed experimentally for applications requiring high precision.

PropertyValueData TypeSource
Boiling Point 308.0 ± 15.0 °CPredicted[1][2]
Melting Point 74-78 °CExperimental[1][2]
Molecular Weight 215.29 g/mol Calculated[1][2][3]
Density 1.059 ± 0.06 g/cm³Predicted[1][2]
pKa 15.08 ± 0.10Predicted[1][2]
Molecular Formula C₁₁H₂₁NO₃-[1][2][3]

Experimental Protocols

While a specific experimental protocol for the boiling point determination of this compound is not available in the reviewed literature, this section provides a general methodology for such a determination, alongside a common synthesis protocol for the compound itself.

A standard method for the N-protection of (R)-piperidine-2-methanol involves the use of di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-2-(Hydroxymethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-2-(Hydroxymethyl)piperidine (1.0 eq) in dichloromethane (100 mL).

  • To this solution, add triethylamine (1.45 mL, 10.42 mmol).[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise to the mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[4]

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine-2-methanol product.[4]

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

  • This compound sample

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., 100 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Add a small amount (approximately 0.5 mL) of the this compound sample into the small test tube.

  • Place the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and test tube assembly into the Thiele tube, which is filled with mineral oil, ensuring the side arm is not blocked.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.[5]

  • As the temperature rises, air trapped in the capillary tube will bubble out.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

  • It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

Workflow for Experimental Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination and verification of a compound's boiling point.

BoilingPointWorkflow start Start: Obtain Sample (this compound) setup Assemble Apparatus (e.g., Thiele Tube) start->setup heat Apply Gentle Heat to Side Arm setup->heat observe_bubbles Observe Continuous Stream of Bubbles heat->observe_bubbles observe_bubbles->heat No cool Remove Heat Source and Allow to Cool observe_bubbles->cool Yes record_bp Record Temperature When Liquid Enters Capillary cool->record_bp record_p Record Atmospheric Pressure record_bp->record_p compare Compare with Predicted Value (308.0 ± 15.0 °C) record_p->compare end End: Verified Boiling Point compare->end

Caption: Workflow for Boiling Point Determination.

References

(R)-N-Boc-Piperidine-2-Methanol: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-N-Boc-piperidine-2-methanol. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility profile based on its structural features and the known physicochemical effects of the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

This compound is a chiral, N-Boc protected derivative of piperidine-2-methanol. The introduction of the bulky and lipophilic tert-butyloxycarbonyl (Boc) group significantly influences its solubility profile compared to the parent molecule, piperidine-2-methanol. The Boc group increases the molecule's overall lipophilicity and reduces its polarity by masking the polar N-H group. This structural modification leads to a predictable shift in its solubility characteristics.

The presence of the hydroxyl (-OH) group in the molecule provides a site for hydrogen bonding, which can contribute to its solubility in protic solvents. However, the dominant effect of the N-Boc group is expected to be an increase in solubility in non-polar organic solvents and a decrease in solubility in polar, protic solvents like water.

Predicted Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, categorized by solvent polarity. This profile is inferred from the general behavior of N-Boc protected amines and alcohols.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic N-Boc group is expected to significantly reduce affinity for polar, hydrogen-bonding solvents. The presence of the hydroxyl group may afford some solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can effectively solvate the molecule without being hindered by the lack of hydrogen bond donation from the protected amine.
Non-Polar Toluene, Hexane, Dichloromethane (DCM), ChloroformModerate to HighThe increased lipophilicity conferred by the Boc group will enhance solubility in non-polar environments. DCM and chloroform are often excellent solvents for Boc-protected amines.

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring quantitative solubility data, the equilibrium shake-flask method is a widely accepted and robust technique. The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen solvent at a specific temperature.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials
  • This compound

  • Selected analytical-grade solvents (e.g., water, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. A visible excess of solid should be present to ensure saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath.

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_start Start add_excess Add excess solid to solvent prep_start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate settle Allow solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample dilute Dilute sample filter_sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate analysis_end End calculate->analysis_end

Shake-Flask Solubility Determination Workflow

A Comprehensive Technical Guide to the Spectroscopic Profile of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for (R)-N-Boc-piperidine-2-methanol, a key chiral intermediate in pharmaceutical synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for characterization and quality control.

Molecular Structure and Properties
  • Molecular Formula: C₁₁H₂₁NO₃[1][2][3]

  • Molecular Weight: 215.29 g/mol [2]

  • CAS Number: 157634-00-9 (for the racemic mixture), 134441-61-5 (for the (R)-enantiomer)[1][2]

  • Appearance: White waxy solid or white powder.[1][2]

  • Melting Point: 74-78°C[2]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule. Due to the presence of the carbamate group, some peaks may appear broadened because of restricted rotation (rotamers).[2]

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
4.29m-CH(2)-
3.942x br s-NH
3.81dd, J=10.8, 9.1 Hz-CH₂OH
3.61dd, J=10.5, 5.9 Hz-CH₂OH
2.87br t-CH₂-N-
2.12br s-OH
1.53-1.73mRing CH₂
1.46st-Butyl

Solvent: CDCl₃, Frequency: 300 MHz[2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
156.6C=O (Boc)
80.0C(CH₃)₃
61.9-CH₂OH
52.7-CH(2)-
40.1-CH₂(6)-
28.6C(CH₃)₃
25.5Ring CH₂
25.4Ring CH₂
19.8Ring CH₂

Solvent: CDCl₃, Frequency: 75 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

Frequency (cm⁻¹)Functional Group Assignment
3418O-H stretch (alcohol)
2934C-H stretch (alkane)
1668C=O stretch (carbamate)

[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

m/zAssignment
215[M]⁺ (Molecular Ion)
216[M+H]⁺
184Fragment
142Fragment
128Fragment (Base Peak)
84Fragment
57Fragment

Ionization Method: EI (Electron Ionization), ES (Electrospray)[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Protocol: Boc Protection of 2-Piperidinemethanol [2][4]

  • Dissolution: Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) or acetonitrile (CH₃CN).[2][5]

  • Base Addition: Add triethylamine (1.1 to 3.5 eq) to the solution at 0 °C.[5][6]

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours.[2][6]

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2][6]

  • Purification: Concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.[2]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[7]

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 300 or 400 MHz spectrometer.[2] Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on a 75 or 100 MHz spectrometer with proton decoupling.[2][7]

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by finely grinding 1-2 mg of the sample with ~150 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

  • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_techniques Data Acquisition cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of (R)-N-Boc- piperidine-2-methanol Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution / KBr Pellet) Purification->SamplePrep NMR NMR (¹H & ¹³C) SamplePrep->NMR IR FT-IR SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation Report Technical Report & Documentation StructureElucidation->Report

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

References

1H NMR spectrum of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-piperidine-2-methanol

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, frequently employed in the synthesis of pharmaceuticals and other complex molecular architectures. The precise characterization of its structure is paramount, and ¹H NMR spectroscopy is a primary tool for this purpose. This guide presents the ¹H NMR data in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), offers a detailed experimental protocol for data acquisition, and visualizes the molecular structure with corresponding proton assignments.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the tables below. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group can lead to the existence of rotamers, which may cause broadening of some signals in the spectrum at room temperature.[1]

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-24.29m-1H
H-6eq, H-6ax3.94br s-2H
H-7a3.81dd10.8, 9.11H
H-7b3.61dd10.5, 5.91H
H-x2.87br t-1H
OH2.12br s-1H
H-3, H-4, H-51.53-1.73m-6H
Boc (3 x CH₃)1.46s-9H

Data sourced from a 300 MHz spectrum.[1]

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityIntegration
H-3, H-4, H-51.19-1.32m1H
Boc (3 x CH₃)1.38s9H
H-3, H-4, H-51.43-1.52m-

Data sourced from a 400 MHz spectrum. Note: The full assignment was not provided in the source.[1]

Structural Visualization and Proton Assignment

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Approximately 5-10 mg of purified this compound is accurately weighed and placed into a clean, dry vial.

  • The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure complete dissolution, gentle vortexing or sonication may be applied.

  • The resulting solution is then transferred into a standard 5 mm NMR tube using a Pasteur pipette.

4.2. NMR Data Acquisition

  • Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: The spectrum is recorded at room temperature (approximately 298 K).

  • Procedure:

    • The NMR tube containing the sample is placed into the spectrometer's probe.

    • The spectrometer's field is locked onto the deuterium signal of the CDCl₃.

    • The magnetic field is shimmed to achieve optimal homogeneity and resolution.

    • Standard ¹H NMR acquisition parameters are set, including a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio, a spectral width appropriate for proton spectra (e.g., -2 to 12 ppm), and a standard relaxation delay (e.g., 1-2 seconds).

    • The Free Induction Decay (FID) is acquired.

4.3. Data Processing

  • The acquired FID is processed using a Fourier transform to convert the time-domain data into the frequency domain.

  • The resulting spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

  • A baseline correction is applied to obtain a flat baseline.

  • The chemical shift axis is calibrated by setting the residual solvent peak of CDCl₃ to its known value of 7.26 ppm.

  • The integrals of the signals are determined to establish the relative ratios of the different types of protons.

  • Peak picking is performed to identify the precise chemical shifts, and the coupling constants are measured from the multiplet structures.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression to confirm the structure.

workflow cluster_prep Sample Preparation & Acquisition cluster_process Data Processing cluster_analysis Spectral Interpretation dissolve Dissolve Sample in CDCl₃ acquire Acquire ¹H NMR Spectrum dissolve->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent Peak phase_base->calibrate integrate Integrate Signals calibrate->integrate boc_id Identify Boc Singlet (~1.46 ppm, 9H) integrate->boc_id ch2oh_id Analyze CH₂OH Diastereotopic Protons boc_id->ch2oh_id piperidine_id Assign Piperidine Ring Protons ch2oh_id->piperidine_id structure_confirm Confirm Structure & Stereochemistry piperidine_id->structure_confirm

Caption: Workflow for the ¹H NMR analysis of this compound.

References

An In-Depth Technical Guide to the 13C NMR Spectrum of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (R)-N-Boc-piperidine-2-methanol, a key building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations to facilitate a thorough understanding of the compound's spectral characteristics.

Introduction

This compound (CAS No: 134441-61-5) is a chiral heterocyclic compound widely utilized in the synthesis of complex molecules. Its structural elucidation is crucial for quality control and reaction monitoring. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide presents the 13C NMR spectral data for this compound and offers a detailed interpretation.

Chemical Structure and Carbon Numbering

To facilitate the assignment of NMR signals, the carbon atoms of this compound are numbered as illustrated in the following diagram.

molecule cluster_ring cluster_boc cluster_methanol C2 C2 C3 C3 C2->C3 C_methanol CH₂OH C2->C_methanol C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 C_boc_co C=O N1->C_boc_co O_boc O C_boc_co->O_boc C_boc_quat C(CH₃)₃ O_boc->C_boc_quat

Figure 1: Structure of this compound with carbon numbering.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded on a 75 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The observed chemical shifts are summarized in the table below. The assignment of each signal is based on established chemical shift ranges for similar functional groups and substitution patterns in N-Boc protected piperidine derivatives.

Chemical Shift (δ, ppm)Assigned Carbon AtomRationale for Assignment
156.6C=O (Boc)The carbonyl carbon of the Boc protecting group typically resonates in the 150-160 ppm range.
80.0C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group in the Boc protecting group is characteristically found around 80 ppm.
61.9CH₂OHThe carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom, placing it in the 60-70 ppm region.
52.7C2This carbon is adjacent to the nitrogen atom and the hydroxymethyl substituent, leading to a downfield shift compared to other piperidine ring carbons.
40.1C6This carbon is alpha to the nitrogen atom and is expected to be in a similar region to other N-substituted piperidines.
28.6C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group are shielded and appear as a single peak around 28 ppm.
25.5C3 or C5These carbons are in the middle of the piperidine ring and are expected to have similar chemical shifts.
25.4C5 or C3These carbons are in the middle of the piperidine ring and are expected to have similar chemical shifts.
19.8C4The C4 carbon is the most shielded of the piperidine ring carbons, resulting in the most upfield signal.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum of an organic compound like this compound. This protocol is adaptable to various modern NMR spectrometers.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-50 mg of the this compound sample.

  • Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Insertion and Locking: Insert the sample into the spectrometer probe. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.

    • Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is typically sufficient to cover the chemical shift range of most organic compounds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow

The general workflow for obtaining and processing a 13C NMR spectrum is outlined in the diagram below.

experimental_workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing DataAcq->Processing FID Signal Analysis Spectral Analysis Processing->Analysis Processed Spectrum

Figure 2: General workflow for 13C NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR spectrum of this compound. The presented data, including assigned chemical shifts and a comprehensive experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chiral building block. The clear presentation of data and methodologies aims to support and streamline research and development efforts in the pharmaceutical and chemical industries.

References

In-Depth Technical Guide to the Infrared Spectrum of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of (R)-N-Boc-piperidine-2-methanol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for obtaining the spectrum, and a generalized workflow for spectroscopic analysis.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by distinct peaks that correspond to the vibrational modes of its functional groups. The primary absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
3418O-H (Alcohol)Stretching
2934C-H (Alkyl)Stretching
1668C=O (Boc-carbamate)Stretching

Table 1: Summary of key IR absorption peaks for this compound.[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

1. Instrument and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound, solid.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

2. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.

  • Apply consistent pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

  • Set the FTIR spectrometer to collect data in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Initiate the scan to acquire the infrared spectrum of the sample.

4. Data Processing and Analysis:

  • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Identify and label the major absorption peaks.

  • Compare the obtained peak positions with known literature values for the functional groups present in this compound to confirm the compound's identity and purity.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound, applicable to the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms elucidation Structure Elucidation ftir->elucidation nmr->elucidation ms->elucidation purity Purity Assessment elucidation->purity reporting Reporting & Documentation purity->reporting

Caption: A generalized workflow for the spectroscopic analysis of a synthetic compound.

References

Mass Spectrometry of (R)-N-Boc-piperidine-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-N-Boc-piperidine-2-methanol, a key building block in pharmaceutical synthesis. This document details experimental protocols, presents fragmentation data, and illustrates key processes to aid in the structural elucidation and quality control of this important compound.

Introduction

This compound (tert-butyl (R)-2-(hydroxymethyl)piperidine-1-carboxylate) is a chiral synthetic intermediate widely utilized in the development of various active pharmaceutical ingredients (APIs). Its molecular formula is C11H21NO3 with a molecular weight of 215.29 g/mol .[1] Mass spectrometry is an essential analytical technique for confirming the identity, assessing the purity, and studying the fragmentation behavior of this compound. This guide covers both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry techniques.

Quantitative Mass Spectrometry Data

The mass spectrometric analysis of this compound yields distinct ions depending on the ionization technique employed. The following tables summarize the key quantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS).

Table 1: LC-MS Data (Electrospray Ionization - Positive Mode)

Ion DescriptionObserved m/z
Protonated Molecule [M+H]⁺216

Data sourced from publicly available synthesis information.[1]

Table 2: EI-MS Fragmentation Data

Observed m/zProposed FragmentRelative Intensity
215[M]⁺Low
184[M - CH₂OH]⁺Moderate
142[M - C₄H₉O₂]⁺Moderate
128[M - C₅H₉O₂]⁺High (Base Peak)
84[C₅H₁₀N]⁺ (Piperidine iminium ion)Moderate
57[C₄H₉]⁺ (tert-butyl cation)High

Data compiled from spectral information on N-Boc-piperidine derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. The following protocols provide a starting point for the analysis of this compound and can be adapted for specific instrumentation.

Sample Preparation

A standardized sample preparation protocol is essential for obtaining high-quality data.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.

  • Working Solution for GC-MS (if applicable): Dilute the stock solution with a volatile organic solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to a suitable concentration.

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before injection to prevent instrument contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of this compound, providing both separation and mass information.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

    • Scan Mode: Full scan for identification of the protonated molecule and other potential adducts. A product ion scan can be performed on the [M+H]⁺ ion for fragmentation analysis.

    • Source Parameters: Optimized for the specific instrument being used.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic technique that provides detailed fragmentation patterns useful for structural elucidation. This is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

Visualization of Key Processes

Diagrams are provided to visualize the experimental workflow and the proposed fragmentation pathway of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL) Dilute 2. Dilute to Working Concentration Stock->Dilute Filter 3. Filter Sample Dilute->Filter Inject 4. Inject into HPLC/UHPLC Filter->Inject Separate 5. Chromatographic Separation (C18 Column) Inject->Separate Ionize 6. Electrospray Ionization (ESI+) Separate->Ionize Detect 7. Mass Detection (Full Scan / Product Ion Scan) Ionize->Detect Process 8. Process Data (Identify [M+H]⁺ and Fragments) Detect->Process

Figure 1: Experimental workflow for the LC-MS analysis of this compound.

The fragmentation of N-Boc protected piperidine derivatives in EI-MS is influenced by the piperidine ring and the Boc protecting group. The following diagram illustrates a plausible fragmentation pathway for this compound.

Fragmentation_Pathway cluster_frags Fragment Ions M Molecular Ion [M]⁺ m/z 215 F184 [M - CH₂OH]⁺ m/z 184 M->F184 - CH₂OH F142 [M - C₄H₉O₂]⁺ m/z 142 M->F142 - C₄H₉O₂ F128 [M - C₅H₉O₂]⁺ m/z 128 (Base Peak) M->F128 - C₅H₉O₂ F57 tert-butyl cation [C₄H₉]⁺ m/z 57 M->F57 - C₇H₁₂NO₃ F84 Piperidine Iminium Ion [C₅H₁₀N]⁺ m/z 84 F128->F84 Further Fragmentation

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Discussion of Fragmentation

The fragmentation of this compound in EI-MS is complex but can be rationalized based on the known behavior of N-Boc protected amines and piperidine derivatives.

  • Loss of the Methanol Group (m/z 184): Cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group can lead to the loss of a CH₂OH radical, resulting in the fragment at m/z 184.

  • Fragmentation of the Boc Group: The tert-butoxycarbonyl (Boc) group is prone to fragmentation. The formation of the highly stable tert-butyl cation (m/z 57) is a very common pathway for Boc-protected compounds.

  • Formation of the Base Peak (m/z 128): The base peak at m/z 128 likely arises from the loss of the entire Boc group with a rearrangement.

  • Piperidine Ring Fragmentation (m/z 84): The fragment at m/z 84 is characteristic of a piperidine ring and corresponds to a stable iminium ion formed after fragmentation of the substituents.

Understanding these characteristic fragmentation patterns is crucial for the structural confirmation of this compound and for identifying related impurities in a sample.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The presented data, protocols, and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of this important pharmaceutical intermediate. The methodologies and fragmentation insights can be applied to ensure the identity and purity of this compound, thereby supporting the development of safe and effective medicines.

References

An In-depth Technical Guide on the Chemical Stability of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of (R)-N-Boc-piperidine-2-methanol, a key building block in the synthesis of various pharmaceutical compounds. Understanding the stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines the known stability profile, potential degradation pathways, recommended storage conditions, and general methodologies for assessing the stability of this compound.

Introduction

This compound, also known as tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate, is a chiral synthetic intermediate widely used in the development of novel therapeutics. Its structural integrity is paramount during storage and in subsequent synthetic steps. This guide summarizes the key factors influencing its stability.

Chemical Structure:

  • Molecular Formula: C₁₁H₂₁NO₃[1][2]

  • Molecular Weight: 215.29 g/mol [1][3]

  • CAS Number: 134441-61-5[2]

Known Stability Profile and Storage

Based on available data, this compound is a solid at room temperature.[3] Proper storage is essential to maintain its purity and prevent degradation.

Recommended Storage Conditions:

ParameterConditionRationale
TemperatureCool, dry place; not exceeding 37°C. Some suppliers recommend room temperature.[1][3]To minimize thermal degradation.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen).[3]To prevent oxidation.
ContainerTightly sealed container.[1]To protect from moisture and air.
LightProtection from light is generally recommended for complex organic molecules.To prevent photolytic degradation.
IncompatibilitiesStore separately from strong oxidants, acids, and alkalis.[1]To avoid chemical reactions leading to degradation.

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups that are susceptible to degradation: the N-Boc protecting group and the primary alcohol. The piperidine ring itself can also undergo degradation.

3.1. Hydrolysis of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4] The degradation proceeds via cleavage of the carbamate bond, leading to the formation of the deprotected piperidine-2-methanol, carbon dioxide, and isobutylene. This is the most common degradation pathway under acidic stress.

3.2. Oxidation

The primary alcohol functional group can be oxidized to form an aldehyde and subsequently a carboxylic acid. The tertiary amine within the piperidine ring is also susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.

3.3. Thermal Degradation

At elevated temperatures, thermal cleavage of the Boc group can occur. High heat can also promote other complex degradation reactions, potentially involving the piperidine ring structure.

3.4. Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.

Logical Relationship of Degradation Pathways

Potential Degradation Pathways cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation A This compound B Deprotected (R)-piperidine-2-methanol A->B H+ C (R)-N-Boc-piperidine-2-carbaldehyde A->C [O] E N-oxide derivative A->E [O] F Deprotected (R)-piperidine-2-methanol A->F Heat G Various Degradants A->G Light (UV) D (R)-N-Boc-piperidine-2-carboxylic acid C->D [O]

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: An Overview

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl24 hours60°C10 - 30%
Base Hydrolysis 0.1 M NaOH24 hours60°C5 - 15%
Oxidation 3% H₂O₂24 hoursRoom Temp5 - 20%
Thermal Solid State48 hours80°C5 - 15%
Photolytic ICH Q1B compliant light source1.2 million lux hours and 200 watt hours/m²Controlled5 - 15%

Experimental Protocols

The following are general protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

5.1. Protocol for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or oven

  • ICH compliant photostability chamber

  • HPLC system with UV detector or Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method.

Workflow for a Forced Degradation Study

Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution of this compound in Acetonitrile B Acidic Stress (0.1 M HCl, 60°C, 24h) A->B C Basic Stress (0.1 M NaOH, 60°C, 24h) A->C D Oxidative Stress (3% H2O2, RT, 24h) A->D E Thermal Stress (Solid & Solution, 80°C, 48h) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize Acidic and Basic Samples B->G C->G H Dilute All Samples for Analysis D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC Method H->I

Caption: General workflow for conducting a forced degradation study.

5.2. Protocol for a Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its degradation products. Method development and validation would be required for specific applications.

HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm (or as determined by UV scan)
Column Temperature 30°C

Data Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage of degradation and identify any major degradation products by comparing retention times and, if available, mass spectral data.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.

Conclusion

The chemical stability of this compound is primarily influenced by the lability of the N-Boc protecting group to acidic and thermal stress, and the potential for oxidation of the primary alcohol and the piperidine ring. Adherence to recommended storage conditions is critical to maintain the integrity of this important synthetic intermediate. While this guide provides a framework for assessing its stability, it is imperative for researchers to conduct specific forced degradation studies and validate appropriate analytical methods to ensure the quality and consistency of their results in drug development and manufacturing processes.

References

In-Depth Technical Guide to the Chiral Properties of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties, synthesis, and analysis of (R)-N-Boc-piperidine-2-methanol. This enantiomerically pure building block is a valuable intermediate in the synthesis of complex pharmaceutical agents.

Core Chiral and Physical Properties

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is the (R)-enantiomer of the N-Boc protected form of 2-piperidinemethanol. The presence of a stereocenter at the 2-position of the piperidine ring imparts chirality to the molecule, making it a crucial synthon for asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance White powderChem-Impex
Melting Point 74-78 °C (racemate)[1]
Boiling Point (Predicted) 308.0 ± 15.0 °C[1]
Density (Predicted) 1.059 ± 0.06 g/cm³[1]
Specific Rotation [α]D20 +40 ± 2º (c=2 in CHCl₃)Chem-Impex

Synthesis of Enantiopure this compound

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Representative)

This protocol is adapted from established methods for the lipase-catalyzed resolution of chiral alcohols and N-Boc protected amines. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are known for their high enantioselectivity in the acylation of racemic alcohols.

Materials:

  • Racemic N-Boc-piperidine-2-methanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic N-Boc-piperidine-2-methanol (1.0 equivalent) in the chosen anhydrous organic solvent (e.g., TBME) to a concentration of approximately 0.1-0.2 M.

  • Addition of Acyl Donor: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents) to the solution.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted this compound and the acylated (S)-enantiomer can be separated by silica gel column chromatography. The alcohol typically has a lower Rf value than the corresponding ester.

  • Characterization: Characterize the purified this compound by NMR spectroscopy and determine its enantiomeric purity by chiral HPLC or GC. The specific rotation can be measured using a polarimeter.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis (Representative Method)

This protocol is based on established methods for the chiral separation of N-Boc protected amino alcohols and related piperidine derivatives. Optimization of the mobile phase composition and flow rate may be required.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column: Polysaccharide-based columns such as Chiralpak® IA, Chiralpak® AD-H, or Chiralcel® OD-H are often effective for this class of compounds.

Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (250 mm x 4.6 mm, 3 µm) (as an example for a similar compound, (S)-N-Boc-3-hydroxypiperidine).[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point would be a 90:10 (v/v) mixture of n-hexane and isopropanol.[2]

  • Flow Rate: 0.5-1.0 mL/min.[2]

  • Column Temperature: 25-40 °C.[2]

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Role in the Synthesis of Bioactive Molecules

This compound is not known to have a direct role in biological signaling pathways itself. Instead, its significance lies in its utility as a chiral building block for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C2 position is crucial for the desired pharmacological activity and selectivity of the final drug substance. For instance, chiral piperidine scaffolds are key components in a variety of therapeutic agents, including those targeting the androgen receptor.

The following diagram illustrates the logical workflow of utilizing a chiral building block like this compound in the synthesis of a targeted bioactive molecule.

G cluster_synthesis Synthesis of Chiral Intermediate cluster_modification Multi-step Synthesis cluster_final_product Final Product Racemic Precursor Racemic Precursor Chiral Resolution Chiral Resolution Racemic Precursor->Chiral Resolution e.g., Enzymatic Kinetic Resolution R_Enantiomer This compound Chiral Resolution->R_Enantiomer Isolation Functional Group Interconversion Functional Group Interconversion R_Enantiomer->Functional Group Interconversion e.g., Oxidation to Aldehyde Coupling Reaction Coupling Reaction Functional Group Interconversion->Coupling Reaction Introduction of Pharmacophore Bioactive Molecule Bioactive Molecule Coupling Reaction->Bioactive Molecule Biological Target Biological Target Bioactive Molecule->Biological Target Binding and Modulation

Synthetic workflow from chiral intermediate to bioactive molecule.

Concluding Remarks

This compound is a valuable chiral building block for the pharmaceutical industry. Its enantiopurity is paramount and can be achieved through methods such as enzymatic kinetic resolution. The analytical determination of its enantiomeric excess is reliably performed using chiral chromatography. The strategic incorporation of this and similar chiral piperidine scaffolds is a key element in the design and synthesis of novel, selective, and potent therapeutic agents.

References

Methodological & Application

Synthesis of (R)-N-Boc-piperidine-2-methanol from (R)-Pipecolinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-piperidine-2-methanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a crucial intermediate for the development of novel therapeutics. This document provides a detailed application note and protocol for the two-step synthesis of this compound from the readily available starting material, (R)-pipecolinic acid. The synthesis involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This protocol offers a reliable and efficient method for producing this key synthetic intermediate.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a wide range of biologically active molecules and approved drugs. The functionalization of the piperidine ring, particularly with stereochemical control, is of significant interest in medicinal chemistry. This compound, with its defined stereocenter and orthogonal protecting group, serves as a versatile precursor for the synthesis of complex piperidine derivatives. This application note outlines a robust two-step synthesis from (R)-pipecolinic acid, a naturally occurring amino acid derivative.

The synthetic route consists of two key transformations:

  • N-Boc Protection: The secondary amine of (R)-pipecolinic acid is protected with a di-tert-butyl dicarbonate (Boc₂O) to prevent its reaction in the subsequent reduction step.

  • Reduction: The carboxylic acid moiety of the N-protected intermediate is reduced to a primary alcohol using lithium aluminum hydride (LAH), a potent reducing agent.

This document provides detailed experimental procedures for each step, along with data tables summarizing the key quantitative aspects of the synthesis.

Data Presentation

Table 1: Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierPurity
(R)-Pipecolinic acidC₆H₁₁NO₂129.16Commercially Available≥98%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Commercially Available≥97%
Sodium bicarbonateNaHCO₃84.01Commercially Available≥99%
MethanolCH₃OH32.04Commercially AvailableAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous
Lithium aluminum hydride (LAH)LiAlH₄37.95Commercially Available1.0 M solution in THF
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04Commercially AvailableAnhydrous
Saturated potassium bisulfate solutionKHSO₄136.17Prepared in-house-
Ethyl acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableReagent Grade
Petroleum ether--Commercially AvailableReagent Grade
Acetic acidCH₃COOH60.05Commercially AvailableGlacial

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1N-Boc Protection(R)-Pipecolinic acid, Boc₂O, NaHCO₃MethanolRoom Temp.24(R)-N-Boc-pipecolinic acid88
2Reduction(R)-N-Boc-pipecolinic acid, LiAlH₄THF0 to Room Temp.12This compound~85-95 (typical)

Experimental Protocols

Step 1: Synthesis of (R)-N-Boc-pipecolinic acid

This protocol describes the protection of the secondary amine of (R)-pipecolinic acid using di-tert-butyl dicarbonate.

Procedure:

  • To a 1000 mL round-bottomed flask, add (R)-pipecolinic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[1]

  • Stir the mixture at room temperature for 24 hours.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and wash three times with diethyl ether to remove any unreacted Boc₂O.

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[1]

  • Extract the product three times with dichloromethane.

  • Combine the organic phases, wash three times with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to obtain (R)-N-Boc-pipecolinic acid as a white solid.[1]

Expected Yield: 12.48 g (87.8%).[1]

Characterization Data for (R)-N-Boc-pipecolinic acid:

  • Appearance: White to light yellow crystal powder.

  • ¹H-NMR (400 MHz, DMSO): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).[1]

  • EI-MS m/z: 229.1 [M]⁺.[1]

Step 2: Synthesis of this compound

This protocol details the reduction of the carboxylic acid group of (R)-N-Boc-pipecolinic acid to a primary alcohol using lithium aluminum hydride.

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-N-Boc-pipecolinic acid (10.0 g, 43.6 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of lithium aluminum hydride (LAH) in THF (87.2 mL, 87.2 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LAH by the dropwise addition of water (3.3 mL), followed by 15% aqueous sodium hydroxide solution (3.3 mL), and finally water (9.9 mL). This is known as the Fieser workup.

  • A granular precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a white solid.

Expected Yield: Approximately 85-95% based on typical LAH reductions of N-Boc protected amino acids.

Characterization Data for this compound:

  • Appearance: White solid.

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • Melting Point: 74-78 °C.[2]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Reduction start_material (R)-Pipecolinic Acid reagents1 Boc₂O, NaHCO₃ reaction1 Stir at RT, 24h start_material->reaction1 reagents1->reaction1 solvent1 Methanol solvent1->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate (R)-N-Boc-pipecolinic acid workup1->intermediate reagents2 LiAlH₄ reaction2 0°C to RT, 12h intermediate->reaction2 reagents2->reaction2 solvent2 Anhydrous THF solvent2->reaction2 workup2 Fieser Workup & Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for Asymmetric Synthesis Using (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-piperidine-2-methanol is a versatile chiral building block in modern organic synthesis. Its rigid piperidine scaffold, combined with the stereogenic center at the 2-position, makes it an excellent starting material for the synthesis of chiral ligands and auxiliaries. The presence of a protected amine and a primary alcohol allows for selective functionalization, enabling the creation of complex molecular architectures with high stereochemical control. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, focusing on its application as a precursor to a chiral ligand for the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process, crucial for the synthesis of chiral secondary alcohols, which are prevalent in many biologically active molecules and pharmaceutical agents.[1][2][3][4]

Core Applications

The primary application highlighted is the use of a derivative of this compound as a chiral ligand in the enantioselective ethylation of aldehydes using diethylzinc. The parent compound is first converted to a β-amino alcohol ligand. This ligand then complexes with the metal reagent, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Logical Workflow for Ligand Synthesis and Catalysis

The overall process involves two main stages: the synthesis of the chiral ligand from this compound and its subsequent use in a catalytic asymmetric addition reaction.

cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis Start This compound Step1 Oxidation to Aldehyde Start->Step1 Dess-Martin periodinane Step2 Grignard Addition Step1->Step2 e.g., PhMgBr Ligand Chiral β-Amino Alcohol Ligand Step2->Ligand Workup CatalystFormation In-situ Catalyst Formation Ligand->CatalystFormation Et₂Zn Reaction Enantioselective Addition CatalystFormation->Reaction Aldehyde Product Chiral Secondary Alcohol Reaction->Product Quench Reactant This compound in CH₂Cl₂ Reagent Dess-Martin Periodinane Reaction Stir at Room Temperature (1-2 hours) Reactant->Reaction Add Reagent Quench Quench with aq. Na₂S₂O₃ and NaHCO₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over Na₂SO₄, Filter, Concentrate Extract->Dry Product Crude Aldehyde Dry->Product Setup Dissolve Chiral Ligand in Anhydrous Toluene (0°C) Add_Zn Add Diethylzinc (1.0M in hexanes) dropwise Setup->Add_Zn Stir_1 Stir for 30 min at 0°C Add_Zn->Stir_1 Add_Aldehyde Add Benzaldehyde dropwise Stir_1->Add_Aldehyde Stir_2 Stir at 0°C until completion (TLC) Add_Aldehyde->Stir_2 Quench Quench with aq. NH₄Cl Stir_2->Quench Extract Extract with Et₂O Quench->Extract Purify Purify via Flash Chromatography Extract->Purify Analyze Determine Yield and ee% (Chiral HPLC) Purify->Analyze Product (R)-1-Phenyl-1-propanol Analyze->Product

References

(R)-N-Boc-piperidine-2-methanol: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-tert-butoxycarbonyl-piperidine-2-methanol is a valuable chiral building block widely utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecular architectures for therapeutic applications. Its rigid piperidine scaffold, combined with a strategically placed hydroxymethyl group and a Boc-protecting group, offers a versatile platform for creating stereochemically defined drug candidates across various therapeutic areas, including neuroscience, oncology, and inflammatory diseases.

Physicochemical Properties

The inherent properties of (R)-N-Boc-piperidine-2-methanol make it an ideal starting material for multi-step organic syntheses.

PropertyValueReference
CAS Number134441-61-5
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
AppearanceWhite powder
Purity≥ 95% (NMR)
Optical Rotation[α]D20 = +40 ± 2º (c=2 in CHCl3)

Applications in the Synthesis of Bioactive Molecules

The utility of this compound extends to the synthesis of a wide array of bioactive compounds. Its derivatives have shown potential as GABA uptake inhibitors, anti-tumor agents, growth hormone secretagogues, anti-inflammatory and analgesic drugs, cardiovascular medications, and nootropic agents.

Local Anesthetics: Ropivacaine and Levobupivacaine

A key application of the corresponding (S)-enantiomer of 2-piperidinemethanol lies in the synthesis of the long-acting local anesthetics, Ropivacaine and Levobupivacaine. The synthesis begins with the oxidation of (S)-2-piperidinemethanol to (S)-pipecolic acid. This intermediate is then amidated with 2,6-dimethylaniline and subsequently N-alkylated to yield the final active pharmaceutical ingredients. The use of a single enantiomer is crucial for reducing the cardiotoxicity observed with racemic mixtures.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent elaboration into key pharmaceutical intermediates.

Protocol 1: Synthesis of N-Boc-piperidine-2-methanol

This protocol details the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-piperidinemethanol (1.0 eq) in CH₂Cl₂.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0-5 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol.

Expected Yield: 89%

Protocol 2: Oxidation to (R)-N-Boc-2-piperidinaldehyde

Selective oxidation of the primary alcohol to an aldehyde is a critical step for further functionalization, such as in the synthesis of Mefloquine precursors.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0°C under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the product with dichloromethane.

Signaling Pathways and Logical Relationships

The chiral piperidine scaffold is a key feature in many drugs that target specific signaling pathways. For instance, derivatives of chiral piperidines have been developed as inhibitors of MEK1/2, which are crucial kinases in the MAPK/ERK signaling pathway often dysregulated in cancer.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Drug (R)-Piperidine-derived MEK Inhibitor Drug->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a chiral piperidine-based MEK inhibitor.

Experimental and Synthetic Workflows

The following diagrams illustrate common experimental and synthetic workflows involving this compound.

Synthetic_Workflow Start (R)-2-Piperidinemethanol Protection Boc Protection (Protocol 1) Start->Protection Intermediate_1 This compound Protection->Intermediate_1 Oxidation Oxidation (Protocol 2) Intermediate_1->Oxidation Intermediate_2 (R)-N-Boc-2-piperidinaldehyde Oxidation->Intermediate_2 Further_Functionalization Further Functionalization (e.g., Grignard, Wittig, etc.) Intermediate_2->Further_Functionalization Drug_Candidate Drug Candidate Further_Functionalization->Drug_Candidate

Application Notes and Protocols: (R)-N-Boc-piperidine-2-methanol in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-N-Boc-piperidine-2-methanol as a chiral building block in the synthesis of drugs targeting neurological disorders. The focus is on the synthesis of Neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in managing conditions such as chemotherapy-induced nausea and vomiting, as well as potential for treating depression and anxiety.

Introduction

This compound is a versatile and valuable chiral starting material in medicinal chemistry. Its rigid piperidine core and the presence of a protected amine and a primary alcohol at a stereocenter make it an ideal scaffold for the synthesis of complex, enantiomerically pure molecules. This document details the synthetic pathway from this compound to the potent and selective NK1 receptor antagonist, L-733,060, providing detailed experimental protocols and summarizing key quantitative data.

Synthetic Application: Synthesis of the NK1 Receptor Antagonist L-733,060

The synthesis of L-733,060 from this compound highlights the utility of this chiral building block. The overall synthetic strategy involves the initial oxidation of the primary alcohol to an aldehyde, followed by a stereoselective Grignard addition to introduce the phenyl group and establish the second stereocenter. Subsequent functional group manipulation and deprotection afford the final drug molecule.

Experimental Workflow

G cluster_0 Synthesis of (R)-N-Boc-2-formylpiperidine cluster_1 Synthesis of (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine cluster_2 Synthesis of L-733,060 A This compound B Oxidation A->B Dess-Martin Periodinane DCM, 0°C to rt C (R)-N-Boc-2-formylpiperidine B->C D (R)-N-Boc-2-formylpiperidine E Stereoselective Grignard Addition D->E Phenylmagnesium bromide THF, -78°C to rt F (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine E->F G (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine H O-Alkylation G->H 3,5-Bis(trifluoromethyl)benzyl bromide NaH, DMF I N-Boc protected L-733,060 H->I J Deprotection I->J TFA, DCM K L-733,060 J->K

Caption: Synthetic workflow for L-733,060.

Experimental Protocols

Step 1: Synthesis of (R)-N-Boc-2-formylpiperidine

This initial step involves the oxidation of the primary alcohol of this compound to the corresponding aldehyde. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate (1:1 mixture).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-N-Boc-2-formylpiperidine.

Step Product Yield (%) Analytical Data
1(R)-N-Boc-2-formylpiperidine85-95¹H NMR, ¹³C NMR, IR
Step 2: Synthesis of (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine

This crucial step establishes the second stereocenter through a stereoselective Grignard addition to the aldehyde. The stereochemical outcome is directed by the existing chiral center at C2 of the piperidine ring.

Protocol:

  • Dissolve the purified (R)-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine.

Step Product Yield (%) Diastereomeric Ratio (2S,3S : 2R,3S) Analytical Data
2(2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine70-80>95:5¹H NMR, ¹³C NMR, HRMS
Step 3: Synthesis of L-733,060

The final steps involve the O-alkylation of the secondary alcohol with the appropriate benzyl bromide followed by the deprotection of the Boc group to yield the final NK1 receptor antagonist.

Protocol:

  • To a solution of (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.2 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc protected L-733,060.

  • Dissolve the purified N-Boc protected L-733,060 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give L-733,060.

Step Product Yield (%) Analytical Data
3a (Alkylation)N-Boc protected L-733,06080-90¹H NMR, ¹³C NMR, HRMS
3b (Deprotection)L-733,060>95¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Signaling Pathway of NK1 Receptor Antagonists

NK1 receptors are G-protein coupled receptors (GPCRs) that are primarily activated by the neuropeptide Substance P. The binding of Substance P initiates a signaling cascade that is implicated in various physiological processes, including pain transmission, inflammation, and emesis. NK1 receptor antagonists, such as L-733,060, competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling.

NK1 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Ca->MAPK Activates Proliferation Cell Proliferation, Pain Signaling, Inflammation MAPK->Proliferation Leads to SubstanceP Substance P SubstanceP->NK1R Binds & Activates L733060 L-733,060 L733060->NK1R Binds & Inhibits

Caption: NK1 Receptor Signaling Pathway.

Protocol for the N-Boc Protection of (R)-2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Chemical Synthesis Division

Abstract

The selective protection of amine functionalities is a cornerstone of modern organic synthesis, enabling complex molecular construction in fields ranging from medicinal chemistry to materials science. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a range of conditions and its facile removal under mild acidic treatment. This document provides a detailed, field-proven protocol for the N-Boc protection of (R)-2-piperidinemethanol, a valuable chiral building block. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and outline the necessary characterization to validate the final product, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Principle and Reaction Mechanism

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The secondary amine of (R)-2-piperidinemethanol is inherently more nucleophilic than its primary alcohol, allowing for high chemoselectivity under standard conditions[1]. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride[2][3].

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling an unstable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion[2][4]. The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion[2].

While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine, such as triethylamine (TEA), is common practice. The base serves to neutralize the protonated amine intermediate that forms, thereby accelerating the reaction rate[4][5].

Experimental Protocol

This protocol is designed for a ~25 mmol scale and can be adjusted as needed.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
(R)-2-PiperidinemethanolC₆H₁₃NO115.173.0 g26.051.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.256.8 g31.261.2
Triethylamine (TEA)C₆H₁₅N101.195.45 mL (d=0.726)39.071.5
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Deionized WaterH₂O18.02~200 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-piperidinemethanol (3.0 g, 26.05 mmol) in dichloromethane (100 mL). Stir until the solution is homogeneous.

  • Base Addition: Cool the flask in an ice-water bath to 0 °C. Add triethylamine (5.45 mL, 39.07 mmol) dropwise to the stirred solution.

  • Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (6.8 g, 31.26 mmol) portion-wise over 5-10 minutes. Note: A slight effervescence (CO₂ evolution) may be observed. Ensure the system is not sealed to allow gas to escape[4][6].

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-20 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) and visualized with potassium permanganate stain. The starting material will have a lower Rf than the Boc-protected product.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add deionized water (70 mL) and shake to mix. Allow the layers to separate and collect the lower organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) to remove residual triethylamine salts and other water-soluble impurities.

  • Drying and Isolation: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This typically yields the product as a light brown oil or waxy solid which solidifies upon standing[7][8]. The product is often of sufficient purity for subsequent steps, with yields reported as quantitative[8].

  • Purification (Optional): If TLC indicates the presence of significant impurities, the crude product can be purified by flash column chromatography on silica gel[7].

Experimental Workflow Diagram

Boc_Protection_Workflow Workflow for N-Boc Protection of (R)-2-Piperidinemethanol cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis start Dissolve (R)-2-Piperidinemethanol in DCM add_tea Cool to 0°C Add Triethylamine (TEA) start->add_tea add_boc Add Boc₂O (Di-tert-butyl dicarbonate) add_tea->add_boc react Stir at Room Temperature (16-20h) add_boc->react quench Aqueous Wash (H₂O) react->quench Reaction Complete dry Dry Organic Layer (Na₂SO₄) quench->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Optional Purification (Column Chromatography) concentrate->purify product Final Product: (R)-tert-butyl 2-(hydroxymethyl) piperidine-1-carboxylate concentrate->product High Purity purify->product characterize Characterization (NMR, MS, IR) product->characterize Verify Structure

Caption: A typical workflow for the synthesis, isolation, and characterization of the title compound.

Characterization and Expected Results

  • Appearance: White to off-white waxy solid or a light brown oil[7][8].

  • Yield: 84% to quantitative[7][8].

  • Melting Point: 75-77 °C[7].

Spectroscopic Data

The following data is compiled from literature sources for the successful validation of (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate[7]. Note that several peaks in the ¹H NMR spectrum may appear broadened due to the presence of carbamate-associated rotamers at room temperature[7][9].

TechniqueData
¹H NMR (300 MHz, CDCl₃)δ (ppm): 4.29 (1H, m), 3.94 (1H, br s), 3.81 (1H, dd, J=10.8, 9.1 Hz), 3.61 (1H, dd, J=10.5, 5.9 Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.73-1.53 (6H, m), 1.46 (9H, s).
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8.
FT-IR ν (cm⁻¹): 3418 (O-H stretch), 2934 (C-H stretch), 1668 (C=O stretch, carbamate).
Mass Spec. (EI)m/z: 215 (M⁺), 184, 142, 128 (100%), 84, 57.

References

Application Notes and Protocols: (R)-N-Boc-piperidine-2-methanol as a Chiral Precursor for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing therapeutic properties. These modifications can lead to increased proteolytic stability, improved receptor affinity and selectivity, and optimized pharmacokinetic profiles. (R)-N-Boc-piperidine-2-methanol is a versatile chiral building block that serves as a precursor to (R)-N-Boc-piperidine-2-carboxylic acid, a valuable proline analogue. The rigid piperidine scaffold introduces specific conformational constraints into the peptide backbone, which is instrumental in designing potent and selective ligands for various biological targets.

This document provides detailed protocols for the conversion of this compound to its corresponding carboxylic acid and its subsequent incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A summary of the key physicochemical properties for the starting material, this compound, is presented in Table 1. Understanding these properties is crucial for its proper handling and application in synthesis.

PropertyValue
Synonyms N-Boc-2-(hydroxymethyl)piperidine, (R)-2-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester
CAS Number 157634-00-9[1][2]
Molecular Formula C₁₁H₂₁NO₃[1][2]
Molecular Weight 215.29 g/mol [1][2]
Appearance White Crystalline Powder[2]
Melting Point 74-78 °C[1][2]
Solubility Soluble in Methanol

Application in Peptide Synthesis

This compound is not directly incorporated into the peptide backbone. Instead, its primary alcohol functional group is first oxidized to a carboxylic acid to form (R)-N-Boc-piperidine-2-carboxylic acid . This resulting molecule is a non-canonical amino acid that can be seamlessly integrated into peptide chains using standard solid-phase peptide synthesis protocols. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the piperidine nitrogen, which is stable during the oxidation step and subsequent peptide coupling, but can be readily removed under acidic conditions during the SPPS cycle.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and incorporation of the (R)-N-Boc-piperidine-2-carboxylic acid moiety.

Process StageParameterTypical Value
Precursor Synthesis Yield of this compound85-95%[1]
Oxidation to Carboxylic Acid Reaction Yield>95%
Boc-SPPS Single Coupling Efficiency>99%
Final Product Purity (after HPLC)>98%

Experimental Protocols

Protocol 1: Oxidation of this compound to (R)-N-Boc-piperidine-2-carboxylic acid

This protocol employs a TEMPO-mediated oxidation, which is highly selective for primary alcohols and proceeds under mild conditions, preventing racemization and protecting group cleavage.

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous)

  • Sodium chlorite (NaClO₂)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • 2-Methyl-2-butene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile (approx. 10 mL per 1 g of substrate).

  • Add a solution of NaH₂PO₄ buffer (0.67 M, 2.5 eq.) and 2-methyl-2-butene (5.0 eq.).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq.) in water.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Add TEMPO (0.05 eq.) to the reaction mixture.

  • Slowly, and concurrently, add the aqueous NaClO₂ solution and a dilute solution of NaOCl (0.05 eq.) to the reaction mixture over 1-2 hours, ensuring the internal temperature remains below 10 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-N-Boc-piperidine-2-carboxylic acid.

  • The product can be purified by silica gel chromatography or recrystallization if necessary.

Protocol 2: Incorporation of (R)-N-Boc-piperidine-2-carboxylic acid via Boc-SPPS

This protocol outlines a single coupling cycle for incorporating the synthesized amino acid into a growing peptide chain on a solid support using a manual or automated synthesizer. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is utilized.

Materials:

  • Peptide-resin with a free N-terminal amine

  • (R)-N-Boc-piperidine-2-carboxylic acid (3.0 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

1. Resin Preparation:

  • Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[3]

  • Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

3. Neutralization:

  • Treat the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes) to neutralize the resulting ammonium salt to a free amine.

  • Wash the resin with DMF (5x).

4. Amino Acid Coupling:

  • In a separate vial, pre-activate (R)-N-Boc-piperidine-2-carboxylic acid (3.0 eq.) by dissolving it in DMF with HBTU (2.9 eq.) and DIPEA (6.0 eq.). Allow the mixture to react for 5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

6. Final Cleavage:

  • Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

  • Purify the final peptide using preparative reverse-phase HPLC.

Visualizations

G cluster_prep Precursor Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps start (R)-N-Boc-piperidine- 2-methanol oxidize TEMPO-mediated Oxidation start->oxidize Protocol 1 product (R)-N-Boc-piperidine- 2-carboxylic acid oxidize->product couple Amino Acid Coupling (HBTU/DIPEA) product->couple Incorporate into SPPS deprotect Boc Deprotection (50% TFA in DCM) neutralize Neutralization (DIPEA in DMF) deprotect->neutralize neutralize->couple wash Washing (DMF/DCM) couple->wash wash->deprotect Repeat for next cycle cleave Cleavage from Resin (Anhydrous HF) wash->cleave After final cycle purify Purification & Analysis (RP-HPLC, MS) cleave->purify final_peptide Final Peptide Product purify->final_peptide

Caption: Workflow for peptide synthesis using this compound.

Caption: Logical relationship from precursor to incorporated peptide.

References

Applications of (R)-N-Boc-piperidine-2-methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-piperidine-2-methanol is a valuable chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of complex bioactive molecules. Its rigid piperidine scaffold and the presence of a protected amine and a primary alcohol offer versatile handles for synthetic transformations, making it a key intermediate in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals interested in leveraging this compound in their work.

Application Note: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A significant application of this compound is in the synthesis of potent and selective antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, NK1 receptor antagonists are of considerable interest for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and potentially for mood and anxiety disorders.

One prominent example is the synthesis of L-733,060 , a potent and selective non-peptide NK1 receptor antagonist.[3] The (R)-configuration of the piperidine-2-methanol derivative is crucial for the desired stereochemistry of the final molecule, which in turn is essential for its high-affinity binding to the NK1 receptor. The synthesis of L-733,060 showcases the utility of this compound in constructing complex chiral molecules with significant therapeutic potential.

Quantitative Data

The biological activity of compounds synthesized using this compound is a critical measure of their therapeutic potential. The following table summarizes the in vitro and in vivo efficacy of the NK1 receptor antagonist L-733,060.

CompoundAssaySpeciesIC50 / ID50Reference
L-733,060Substance P-induced [Ca2+]i mobilization (in vitro)Human0.8 nM[3]
L-733,060Neurogenic plasma extravasation in dura (in vivo)Rat212 ± 19 µg/kg (i.v.)[3]
L-733,060Inhibition of MEL H0 cell proliferation (in vitro)Human18.9 µM (48h)[4]
L-733,060Inhibition of COLO 679 cell growth (in vitro)Human31.5 µM (72h)[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the NK1 receptor antagonist L-733,060, starting from this compound. This synthetic route is a representative example of how this chiral building block is utilized in multi-step organic synthesis.

Protocol 1: Oxidation of this compound to the corresponding aldehyde

This initial step transforms the primary alcohol of the starting material into a reactive aldehyde, which is a key intermediate for subsequent carbon-carbon bond formation.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

StepProductRepresentative Yield
1(R)-N-Boc-2-formylpiperidine85-95%
Protocol 2: Synthesis of the piperidine ether intermediate

This protocol describes the formation of the ether linkage, a crucial structural motif in L-733,060.

Materials:

  • (R)-N-Boc-3-hydroxy-2-phenylpiperidine (can be synthesized from the aldehyde from Protocol 1 via a multi-step sequence including a Grignard reaction and stereoselective reduction)

  • 3,5-Bis(trifluoromethyl)benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of (R)-N-Boc-3-hydroxy-2-phenylpiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

StepProductRepresentative Yield
2(2S,3S)-tert-butyl 3-((3,5-bis(trifluoromethyl)benzyl)oxy)-2-phenylpiperidine-1-carboxylate70-80%
Protocol 3: Deprotection of the Boc group

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, L-733,060.

Materials:

  • (2S,3S)-tert-butyl 3-((3,5-bis(trifluoromethyl)benzyl)oxy)-2-phenylpiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give L-733,060.

  • The product can be further purified by crystallization or conversion to a salt if necessary.

StepProductRepresentative Yield
3L-733,060>90%

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of L-733,060 and the signaling pathway of its target, the NK1 receptor.

experimental_workflow start This compound aldehyde (R)-N-Boc-2-formylpiperidine start->aldehyde Dess-Martin Oxidation intermediate (2S,3S)-N-Boc-3-hydroxy-2-phenylpiperidine aldehyde->intermediate Multi-step sequence (e.g., Grignard, Reduction) ether Boc-protected L-733,060 intermediate->ether Williamson Ether Synthesis final L-733,060 ether->final Boc Deprotection (TFA)

Caption: Synthetic workflow for L-733,060.

NK1_signaling_pathway substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds & Activates l733060 L-733,060 l733060->nk1r Blocks g_protein Gq / Gs nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc ac Adenylyl Cyclase (AC) g_protein->ac pip2 PIP2 plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Responses (Pain, Inflammation, Emesis) ca_release->cellular_response mapk_pathway MAPK Pathway (e.g., ERK) pkc->mapk_pathway Activates pka->cellular_response mapk_pathway->cellular_response

Caption: NK1 Receptor Signaling Pathway.

References

Application Notes and Protocols for the Derivatization of (R)-N-Boc-piperidine-2-methanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-piperidine-2-methanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a protected secondary amine within a piperidine ring and a primary hydroxyl group, allows for selective chemical modifications. Derivatization of the hydroxyl group is a common strategy to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound through common and robust chemical transformations: Williamson ether synthesis, esterification, and the Mitsunobu reaction.

Etherification via Williamson Ether Synthesis

Application Notes:

The Williamson ether synthesis is a reliable and straightforward method for forming ethers from an alcohol and an alkyl halide.[1][2] In the context of this compound, this reaction allows for the introduction of a wide variety of alkyl, benzyl, or other substituted alkyl groups at the hydroxyl position. The reaction proceeds via an S(_N)2 mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[2] Common bases used include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). The choice of an appropriate solvent, typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial for the success of the reaction.

Expected Quantitative Data:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Benzyl bromideNaHTHF0 to rt12 - 1685 - 95
Methyl iodideNaHTHF0 to rt8 - 1280 - 90
Ethyl bromideKOtBuDMFrt16 - 2475 - 85

Experimental Protocol: Synthesis of tert-butyl (R)-2-((benzyloxy)methyl)piperidine-1-carboxylate

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ether.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product start_alcohol This compound deprotonation Deprotonation start_alcohol->deprotonation start_halide Alkyl Halide (R'-X) sn2 SN2 Attack start_halide->sn2 base Strong Base (e.g., NaH) base->deprotonation solvent Anhydrous Solvent (e.g., THF) solvent->deprotonation deprotonation->sn2 Alkoxide Intermediate workup Aqueous Workup & Extraction sn2->workup purification Purification (Chromatography) workup->purification product Ether Derivative purification->product

Caption: Williamson ether synthesis workflow.

Esterification

Application Notes:

Esterification of the hydroxyl group of this compound is a fundamental transformation to introduce acyl groups. This can be achieved through various methods, including reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, or by using coupling agents. The use of acyl chlorides or anhydrides with a non-nucleophilic base like triethylamine (Et(_3)N) or pyridine is a common and efficient method.[3] For more sensitive substrates or to avoid the formation of acidic byproducts, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.

Expected Quantitative Data:

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Expected Yield (%)
Acetyl chlorideEt(_3)NCH(_2)Cl(_2)0 to rt2 - 490 - 98
Benzoyl chloridePyridineCH(_2)Cl(_2)0 to rt4 - 688 - 95
Acetic anhydrideDMAP (cat.)CH(_2)Cl(_2)rt12 - 1690 - 97

Experimental Protocol: Synthesis of tert-butyl (R)-2-((acetoxy)methyl)piperidine-1-carboxylate

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et(_3)N)

  • Anhydrous dichloromethane (CH(_2)Cl(_2))

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH(_2)Cl(_2) (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO(_3) solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Workflow Diagram:

Esterification cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product start_alcohol This compound acylation Acylation start_alcohol->acylation start_acyl Acylating Agent (e.g., Acyl Chloride) start_acyl->acylation base Base (e.g., Et3N) base->acylation solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->acylation workup Aqueous Workup & Extraction acylation->workup purification Purification (Chromatography) workup->purification product Ester Derivative purification->product

Caption: Esterification workflow.

Derivatization via Mitsunobu Reaction

Application Notes:

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters and ethers, with inversion of configuration at the stereocenter.[4][5] For the primary alcohol in this compound, the reaction proceeds without a change in stereochemistry at the C2 position of the piperidine ring. This reaction utilizes a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The nucleophile in a Mitsunobu reaction should have a pKa of less than 15. This makes it suitable for esterifications with carboxylic acids and etherifications with phenols.

Expected Quantitative Data:

NucleophileReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Benzoic acidPPh(_3), DIADTHF0 to rt12 - 1880 - 90
PhenolPPh(_3), DEADTHF0 to rt16 - 2470 - 85
4-Nitrobenzoic acidPPh(_3), DIADTHF0 to rt12 - 1685 - 95

Experimental Protocol: Synthesis of tert-butyl (R)-2-(((benzoyloxy)methyl)piperidine-1-carboxylate)

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF (0.2 M) in a round-bottom flask under an inert atmosphere, add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, affording the desired ester.

Workflow Diagram:

Mitsunobu_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product start_alcohol This compound reaction Mitsunobu Reaction start_alcohol->reaction start_nucleophile Nucleophile (e.g., Carboxylic Acid) start_nucleophile->reaction phosphine PPh3 phosphine->reaction azodicarboxylate DIAD or DEAD azodicarboxylate->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction purification Purification (Chromatography) reaction->purification product Ester/Ether Derivative purification->product

Caption: Mitsunobu reaction workflow.

References

Application Notes and Protocols for (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-N-Boc-piperidine-2-methanol is a versatile chiral building block widely employed in organic synthesis and medicinal chemistry.[1] Its structure, featuring a piperidine ring with a protected secondary amine (Boc group) and a primary alcohol at a chiral center, makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceutical agents targeting neurological conditions.[1] The tert-butoxycarbonyl (Boc) protecting group enhances stability and controls reactivity during synthetic transformations.[2] This document provides detailed protocols for the synthesis of this compound and its subsequent oxidation to the corresponding aldehyde, a key intermediate for further functionalization.

I. Synthesis of this compound

The most common method for the synthesis of this compound is the protection of the secondary amine of (R)-piperidine-2-methanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to neutralize the acid generated.

Reaction Pathway for Boc Protection

cluster_reactants Reactants cluster_products Products R_Pip (R)-Piperidine-2-methanol R_N_Boc This compound R_Pip->R_N_Boc Solvent (e.g., DCM, CH₃CN) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->R_N_Boc Base Base (e.g., Triethylamine) Base->R_N_Boc

Caption: Synthesis of this compound via Boc protection.

Summary of Boc Protection Reaction Conditions
MethodStarting MaterialReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-PiperidinemethanolBoc₂O (1.1 eq)Triethylamine (1.1 eq)Dichloromethane (DCM)0 to RT12-[2]
22-PiperidinylmethanolBoc₂O (1.05 eq)-Acetonitrile (CH₃CN)252089[3]
32-PiperidinemethanolBoc₂O (1.2 eq)Triethylamine (3.6 eq)Dichloromethane (DCM)RT184[3]
42-PiperidinemethanolBoc₂O (1.2 eq)Triethylamine (3.5 eq)Dichloromethane (DCM)RT16-[4]
Experimental Protocols for Boc Protection

Protocol 1: General Laboratory Procedure [2][3]

  • Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 - 3.6 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 to 16 hours.

  • Quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc mixture) to yield pure this compound as a white solid.[3]

Protocol 2: Acetonitrile Procedure [3]

  • To a solution of 2-piperidinylmethanol (1.0 eq, e.g., 2.30 g, 20 mmol) in acetonitrile (CH₃CN, e.g., 20 mL), add Boc₂O (1.05 eq, e.g., 4.88 mL, 21.00 mmol).

  • Stir the mixture at 25 °C for 20 hours.

  • Concentrate the mixture under reduced pressure to yield the title compound.

II. Oxidation of this compound to (R)-N-Boc-piperidine-2-carbaldehyde

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde. This aldehyde is a crucial intermediate for creating more complex molecules, for instance, in the synthesis of Mefloquine precursors through a Grignard reaction.[5] Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid.[5] Common methods include the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

General Workflow for Oxidation

Start This compound Oxidation Oxidation (DMP or Swern) Start->Oxidation Oxidizing Agent Solvent Workup Reaction Quench & Workup Oxidation->Workup Product (R)-N-Boc-piperidine-2-carbaldehyde Purification Purification (e.g., Chromatography) Workup->Purification Purification->Product

Caption: General workflow for the oxidation of this compound.

A. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes using Dess-Martin periodinane (DMP).[6][7] The reaction is typically fast, proceeds at room temperature, and tolerates a wide range of functional groups.[6]

Summary of DMP Oxidation Conditions
SubstrateOxidantSolventTemp. (°C)Time (h)WorkupReference
N-Boc-2-piperidinemethanolDMP (1.2 eq)Dichloromethane (DCM)0 to RT1-2Sat. Na₂S₂O₃ / Sat. NaHCO₃[5]
Experimental Protocol for DMP Oxidation[5]
  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until the solid dissolves.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

B. Swern Oxidation

The Swern oxidation is another mild procedure that converts primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[8][9] This method avoids the use of toxic chromium reagents and is known for its wide functional group tolerance.[8][9] A key consideration is the requirement for low temperatures (typically -78 °C) and the production of the malodorous byproduct dimethyl sulfide.[8][9][10]

Summary of Swern Oxidation Conditions
Activating AgentOxidantBaseSolventTemp. (°C)Key FeaturesReference
Oxalyl ChlorideDMSOTriethylamine (TEA)Dichloromethane (DCM)-78 to RTMild conditions, avoids toxic metals[8][9][10]
Experimental Protocol for Swern Oxidation (General)

Note: This is a generalized protocol as a specific example for this compound was not detailed in the search results. The procedure should be optimized.

  • Under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) to a solution of anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM to the cooled solution, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Add triethylamine (TEA, 5.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

III. Applications in Drug Development

The piperidine scaffold is a fundamental structural motif in a vast array of pharmaceuticals.[5] The chiral intermediates derived from this compound are valuable in synthesizing drugs for cardiovascular and neurological diseases, as well as anti-inflammatory, analgesic, and anti-viral agents.[3] For example, the aldehyde product from the oxidation is a precursor for intermediates used in the synthesis of local anesthetics like Ropivacaine and the antimalarial drug Mefloquine.[5]

References

Application Notes and Protocols for the Catalytic Synthesis of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-N-Boc-piperidine-2-methanol is a crucial chiral building block in medicinal chemistry and pharmaceutical development. Its piperidine scaffold is a privileged structure found in numerous bioactive molecules. The stereochemistry at the C2 position is often critical for biological activity, making enantioselective synthesis a key challenge. These application notes detail two effective catalytic strategies for the synthesis of the (R)-enantiomer: Catalytic Dynamic Resolution (CDR) of a lithiated piperidine intermediate and Enzymatic Kinetic Resolution (EKR) of the racemic alcohol. These methods offer distinct advantages in achieving high enantiopurity, a critical requirement for the synthesis of pharmaceutical ingredients.

Method 1: Catalytic Dynamic Resolution (CDR) followed by Reduction

This strategy provides access to the target molecule by first establishing the stereocenter on the piperidine ring through a catalytic dynamic resolution of N-Boc-2-lithiopiperidine. The resulting enantioenriched intermediate is then trapped with carbon dioxide to yield (R)-N-Boc-pipecolic acid, which is subsequently reduced to the desired alcohol.

Logical Workflow for CDR and Reduction

CDR_Workflow cluster_0 Step 1: Catalytic Dynamic Resolution cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Reduction N-Boc-piperidine N-Boc-piperidine rac-N-Boc-2-lithiopiperidine rac-N-Boc-2-lithiopiperidine N-Boc-piperidine->rac-N-Boc-2-lithiopiperidine s-BuLi/TMEDA Enantioenriched (R)-lithio intermediate Enantioenriched (R)-lithio intermediate rac-N-Boc-2-lithiopiperidine->Enantioenriched (R)-lithio intermediate Chiral Ligand (cat.) Equilibration (R)-N-Boc-pipecolic_acid (R)-N-Boc- pipecolic acid Enantioenriched (R)-lithio intermediate->(R)-N-Boc-pipecolic_acid 1. CO2 2. Workup Target_Molecule (R)-N-Boc- piperidine-2-methanol (R)-N-Boc-pipecolic_acid->Target_Molecule Reducing Agent (e.g., BH3·THF)

Caption: Workflow for the synthesis of this compound via CDR.

Quantitative Data

The following table summarizes the results for the key catalytic step: the dynamic resolution to form the precursor acid.[1][2]

EntryChiral Ligand (mol%)ElectrophileYield (%)Enantiomeric Ratio (er)
1Ligand L1 (10)CO₂7898:2 (R:S)
  • Ligand L1 : As described in the work by Gawley and Coldham, this refers to a specific dilithio diaminoalkoxide ligand used for the resolution.[1][2]

Experimental Protocols

Protocol 1.1: Synthesis of (R)-N-Boc-pipecolic acid via Catalytic Dynamic Resolution [1][2]

This protocol is based on the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine.

  • Materials:

    • N-Boc-piperidine

    • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Chiral Ligand L1 (10 mol%)

    • Anhydrous diethyl ether (Et₂O)

    • Carbon dioxide (CO₂), solid (dry ice) or gas

    • Hydrochloric acid (1 M)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Et₂O, N-Boc-piperidine (1.0 equiv), and TMEDA (4.0 equiv).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.2 equiv) dropwise. Stir the solution at -78 °C for 3 hours to generate the racemic N-Boc-2-lithiopiperidine.

    • Add a solution of the chiral ligand L1 (0.1 equiv) in anhydrous Et₂O.

    • Warm the reaction mixture to -45 °C and stir for 3 hours to allow for the dynamic resolution to reach equilibrium.

    • Cool the mixture back down to -78 °C.

    • Quench the reaction by adding an excess of crushed dry ice or by bubbling CO₂ gas through the solution.

    • Allow the mixture to slowly warm to room temperature.

    • Acidify the reaction mixture with 1 M HCl to pH ~2-3 and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-N-Boc-pipecolic acid.

    • Purify the product by flash column chromatography or recrystallization.

Protocol 1.2: Reduction of (R)-N-Boc-pipecolic acid to this compound

This is a standard procedure for the reduction of a carboxylic acid to a primary alcohol.

  • Materials:

    • (R)-N-Boc-pipecolic acid

    • Borane tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve (R)-N-Boc-pipecolic acid (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃·THF solution (approx. 2.0-3.0 equiv) dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield pure this compound.

Method 2: Lipase-Catalyzed Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly effective and environmentally benign method for separating enantiomers. This approach utilizes a lipase to selectively acylate one enantiomer of racemic N-Boc-piperidine-2-methanol, allowing for the separation of the unreacted (R)-alcohol from the acylated (S)-ester.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Racemic_Alcohol (R,S)-N-Boc- piperidine-2-methanol Reaction_Vessel Lipase PS Organic Solvent Racemic_Alcohol->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Products Mixture: (R)-Alcohol + (S)-Ester Reaction_Vessel->Products Separation Chromatographic Separation Products->Separation R_Alcohol (R)-N-Boc- piperidine-2-methanol Separation->R_Alcohol S_Ester (S)-N-Boc- piperidine-2-yl)methyl acetate Separation->S_Ester

Caption: Workflow for Enzymatic Kinetic Resolution of racemic N-Boc-piperidine-2-methanol.

Quantitative Data

The following table summarizes representative data for the kinetic resolution of racemic N-Boc-piperidine-2-ethanol, a close analog, indicating the feasibility and high selectivity of this method for the target substrate.[3]

LipaseAcyl DonorSolventConversion (%)ProductEnantiomeric Excess (ee, %)
Lipase PSVinyl AcetateHexane~50(R)-Alcohol>99
Lipase PSVinyl AcetateHexane~50(S)-Ester>99

Data is representative for the class of N-Boc protected 2-piperidine alkanols.

Experimental Protocol

Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-piperidine-2-methanol [3][4]

This protocol describes a general procedure for the enzymatic resolution. Optimal conditions (enzyme loading, time) may require small-scale screening.

  • Materials:

    • (±)-N-Boc-piperidine-2-methanol (racemic)

    • Immobilized Lipase PS (from Pseudomonas cepacia or Burkholderia cepacia)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., Hexane, Methyl tert-butyl ether)

    • Molecular sieves (4 Å, optional, for maintaining anhydrous conditions)

  • Procedure:

    • To a flask, add racemic (±)-N-Boc-piperidine-2-methanol (1.0 equiv) and the anhydrous organic solvent (to achieve a concentration of ~0.1-0.2 M).

    • Add immobilized Lipase PS (typically 20-50% by weight of the substrate).

    • Add vinyl acetate (0.5-0.6 equiv). Using a slight excess of the racemic alcohol ensures the reaction stops near 50% conversion, maximizing the ee of both product and remaining starting material.

    • Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with fresh solvent.

    • Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (R)-alcohol and the acylated (S)-ester.

    • Separate the (R)-alcohol from the (S)-ester using flash column chromatography. The difference in polarity between the alcohol and the ester allows for straightforward separation.

Disclaimer: These protocols are intended for guidance for trained research and development professionals. All procedures should be carried out in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization for specific scales and equipment.

References

Application Notes and Protocols for Solvents in (R)-N-Boc-piperidine-2-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of solvents in key chemical transformations involving (R)-N-Boc-piperidine-2-methanol. This versatile building block is crucial in the synthesis of a variety of pharmaceutical compounds. The appropriate choice of solvent is critical for reaction efficiency, product purity, and ease of scale-up. This guide covers four primary reactions: N-Boc protection, oxidation to the corresponding aldehyde, mesylation of the hydroxyl group, and N-Boc deprotection.

Physicochemical Properties of Common Solvents

A summary of the physical and chemical properties of solvents commonly used in reactions with this compound is provided below to aid in solvent selection.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantSolubility in Water
Dichloromethane (DCM)CH₂Cl₂39.61.3269.1Slightly soluble
Acetonitrile (MeCN)CH₃CN81.60.78637.5Miscible
Tetrahydrofuran (THF)C₄H₈O660.8897.5Miscible
TolueneC₇H₈110.60.8672.4Insoluble
Methanol (MeOH)CH₃OH64.70.79232.7Miscible
1,4-DioxaneC₄H₈O₂1011.0332.2Miscible

N-Boc Protection of (R)-Piperidine-2-methanol

The protection of the secondary amine of (R)-piperidine-2-methanol with a tert-butyloxycarbonyl (Boc) group is a fundamental step to enable selective reactions at the hydroxyl group.

Solvent Selection and Quantitative Data

Dichloromethane (DCM) and acetonitrile are commonly employed solvents for this transformation, often affording high yields.

SolventReagentsTemperatureTime (h)Yield (%)Reference Substrate
DichloromethaneDi-tert-butyl dicarbonate, TriethylamineRoom Temp.16Quantitative2-Piperidinemethanol
AcetonitrileDi-tert-butyl dicarbonate25°C20892-Piperidinylmethanol[1]
Experimental Protocol: N-Boc Protection in Dichloromethane

This protocol is a general procedure for the Boc protection of 2-piperidinemethanol.

Materials:

  • 2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5-3.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in DCM.

  • Stir the reaction mixture at room temperature for 16-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

N-Boc Protection Workflow

N-Boc Protection Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant (R)-Piperidine-2-methanol Reaction_Vessel Stir at Room Temperature (16-20 hours) Reactant->Reaction_Vessel Solvent_DCM Dichloromethane (DCM) Solvent_DCM->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Product (R)-N-Boc-piperidine- 2-methanol Purification->Product

N-Boc Protection Workflow Diagram

Oxidation of this compound to Aldehyde

The oxidation of the primary alcohol of this compound to the corresponding aldehyde, (R)-N-Boc-2-formylpiperidine, is a key transformation for further functionalization. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.

Solvent Selection and Quantitative Data

Dichloromethane (DCM) is a widely used solvent for these oxidation reactions due to its inertness and ability to dissolve the starting material and reagents.

Oxidation MethodSolventTypical Yield (%)Key Considerations
Swern OxidationDichloromethane>95Requires cryogenic temperatures (-78°C); produces odorous dimethyl sulfide.
Dess-Martin PeriodinaneDichloromethane90-98Mild conditions (room temperature); reagent can be explosive under certain conditions.
TEMPO/NaOClDichloromethane/Water85-95Catalytic and cost-effective; potential for chlorinated byproducts.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a general procedure for the DMP oxidation of a primary alcohol.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Oxidation Workflow (DMP)

DMP Oxidation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material (R)-N-Boc-piperidine- 2-methanol Reaction_Vessel Stir at Room Temperature (1-4 hours) Starting_Material->Reaction_Vessel Solvent_DCM Anhydrous DCM Solvent_DCM->Reaction_Vessel Oxidant Dess-Martin Periodinane Oxidant->Reaction_Vessel Quench Quench with NaHCO₃ and Na₂S₂O₃ Reaction_Vessel->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product (R)-N-Boc-2-formylpiperidine Purification->Product

DMP Oxidation Workflow Diagram

Mesylation of this compound

Mesylation of the primary alcohol converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Solvent Selection

Dichloromethane (DCM) and toluene are generally preferred for mesylation reactions. The choice of an appropriate base, such as triethylamine or pyridine, is also crucial.

Experimental Protocol: Mesylation in Dichloromethane

This is a general protocol for the mesylation of an alcohol.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution.

  • Stir the reaction at 0°C for 2-4 hours, or allow to warm to room temperature if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated product.

Mesylation Workflow

Mesylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Starting_Material (R)-N-Boc-piperidine- 2-methanol Reaction_Vessel Stir at 0°C to Room Temp. (2-4 hours) Starting_Material->Reaction_Vessel Solvent_DCM Anhydrous DCM Solvent_DCM->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Mesyl_Chloride Methanesulfonyl Chloride Mesyl_Chloride->Reaction_Vessel Dilution Dilute with Water Reaction_Vessel->Dilution Wash Wash with Water & Brine Dilution->Wash Drying Dry over Na₂SO₄ Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Product (R)-N-Boc-2-(mesyloxymethyl) piperidine Concentration->Product

Mesylation Workflow Diagram

N-Boc Deprotection of this compound

Removal of the Boc protecting group is typically the final step to reveal the free piperidine nitrogen for subsequent reactions or to obtain the final target molecule.

Solvent Selection and Quantitative Data

Acidic conditions are standard for Boc deprotection. The choice of acid and solvent can influence reaction time and the nature of the resulting salt.

Reagent/SolventTemperatureTime (h)Yield (%)Comments
TFA / DCMRoom Temp.1-3HighForms a TFA salt; TFA is volatile and easily removed.
4M HCl / DioxaneRoom Temp.1-4HighForms an HCl salt, which often precipitates and can be isolated by filtration.[2]
4M HCl / MethanolRoom Temp.1-3HighGood for substrates soluble in methanol.[3]
Oxalyl chloride / MethanolRoom Temp.1-4up to 90A mild alternative to strong acids.[3][4]
Experimental Protocol: Boc Deprotection with HCl in Dioxane

This protocol is a widely used method for Boc deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or Ethyl Acetate (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring by TLC. The hydrochloride salt of the product may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • The resulting salt can be neutralized with a base (e.g., NaHCO₃) during a subsequent aqueous work-up to obtain the free amine if desired.

N-Boc Deprotection Workflow

N-Boc Deprotection Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation Starting_Material (R)-N-Boc-piperidine- 2-methanol Reaction_Vessel Stir at Room Temperature (1-4 hours) Starting_Material->Reaction_Vessel Solvent Methanol or Dioxane Solvent->Reaction_Vessel Acid 4M HCl in Dioxane Acid->Reaction_Vessel Isolation_Method Concentration in vacuo or Precipitation with Ether Reaction_Vessel->Isolation_Method Product (R)-Piperidine-2-methanol •HCl Isolation_Method->Product

N-Boc Deprotection Workflow Diagram

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-N-Boc-piperidine-2-methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of (R)-N-Boc-piperidine-2-methanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as (R)-piperidine-2-methanol and di-tert-butyl dicarbonate (Boc₂O), as well as side products from the protection reaction. Residual solvents from the reaction and work-up are also common.

Q2: How stable is this compound during silica gel chromatography?

A2: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved.[1] Since silica gel is inherently acidic, prolonged exposure can lead to the degradation of the product back to (R)-piperidine-2-methanol.

Q3: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A3: A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2] A good starting point for TLC analysis is an 80:20 or 1:1 mixture of hexanes:ethyl acetate.[1][2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on the TLC plate.[1]

Q4: My purified this compound is an oil, but it is reported to be a solid. What should I do?

A4: this compound has a reported melting point of 74-78°C, so it should be a solid at room temperature.[2] If it remains an oil, this could be due to the presence of residual solvents or impurities that are depressing the melting point.[3] Ensure the product is thoroughly dried under high vacuum. If it still remains an oil, a second purification or trituration with a non-polar solvent like hexanes may be necessary to induce crystallization.[1]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column 1. Compound decomposed on the silica gel: The acidic nature of silica may have caused the Boc group to be cleaved, and the resulting free amine is strongly adsorbed.[4][5] 2. Inappropriate solvent system: The mobile phase may not be polar enough to elute the compound.[4]1. Perform a 2D TLC test to check for stability on silica gel.[5] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[4] 2. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture.[3]
Multiple spots on TLC after purification (co-elution) 1. Co-eluting impurity: An impurity has a similar polarity to the product in the chosen solvent system.[1] 2. On-plate degradation: The product may be degrading on the TLC plate.[1] 3. Partial Boc deprotection: Acidic conditions during work-up or on the column may have partially removed the Boc group.[1]1. Try a different solvent system for TLC and the column. For example, you could try dichloromethane/methanol.[6] 2. Use deactivated TLC plates if degradation is suspected.[1] 3. Check for the deprotected product (lower Rf value) on TLC. If present, ensure future work-ups and chromatography are performed under neutral or slightly basic conditions.[1]
Significant tailing of the product spot on TLC and poor separation on the column Strong interaction with silica gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to tailing.[1]Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase. This will reduce tailing and improve the separation and recovery of your product.[1]
Product is colored after purification 1. Residual palladium catalyst: If a palladium-catalyzed reaction was performed prior to purification, residual catalyst can impart color.[1] 2. Oxidation: Amine-containing compounds can be susceptible to air oxidation, leading to colored impurities.[1]1. Consider a pre-treatment step before the column, such as filtration through a pad of Celite®. 2. Work expeditiously and under an inert atmosphere if possible to minimize oxidation.
Low recovery of the product from the column 1. Irreversible adsorption: The product may be irreversibly binding to the silica gel.[1] 2. Product degradation: The compound may be degrading on the column.[1]1. Use deactivated silica gel by adding triethylamine to the eluent.[1] 2. Run the column more quickly to minimize the contact time between the compound and the silica gel.

Experimental Protocols

TLC Analysis
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 80:20 hexanes:ethyl acetate).

  • Visualize the plate under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for any deprotected amine).[7]

  • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the product.[1]

Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System Ratio (v/v) Application Reference
Hexanes / Ethyl Acetate1:1Column Chromatography[2]
Hexanes / Ethyl Acetate80:20TLC Analysis[1]
Dichloromethane / MethanolVariesAlternative for polar compounds[6]

Table 2: Physical Properties of this compound

Property Value Reference
Molecular FormulaC₁₁H₂₁NO₃[2]
Molecular Weight215.29 g/mol [2]
Melting Point74-78 °C[2]
AppearanceWhite solid[2]

Mandatory Visualization

Purification_Troubleshooting start Start: Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis good_rf Good Separation and Rf (0.2-0.4)? tlc_analysis->good_rf adjust_solvent Adjust Solvent Polarity good_rf->adjust_solvent No tailing Tailing Observed? good_rf->tailing Yes adjust_solvent->tlc_analysis pack_column Pack Silica Gel Column load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions by TLC elute_collect->monitor_fractions pure_fractions Fractions are Pure? monitor_fractions->pure_fractions combine_evaporate Combine Pure Fractions and Evaporate Solvent pure_fractions->combine_evaporate Yes troubleshoot Troubleshoot Separation pure_fractions->troubleshoot No final_product Purified Product combine_evaporate->final_product co_elution Co-elution of Impurities? troubleshoot->co_elution tailing->pack_column No add_base Add Triethylamine (0.1-1%) to Eluent tailing->add_base Yes add_base->pack_column co_elution->adjust_solvent No change_solvent Change Solvent System (e.g., DCM/MeOH) co_elution->change_solvent Yes change_solvent->tlc_analysis

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of (R)-N-Boc-piperidine-2-methanol. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: A definitive single optimal solvent may vary depending on the impurity profile of the crude material. However, based on the structure (a moderately polar N-Boc protected amino alcohol), common and effective solvent systems include single solvents like isopropanol or ethanol, or a two-solvent system such as ethyl acetate/hexanes or ethanol/water. A good starting point is to test solubility in a range of solvents to find one that dissolves the compound when hot but has low solubility when cold.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too fast. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the saturation, and allowing it to cool more slowly. Using a solvent system where the compound is less soluble can also prevent this issue.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 74-78 °C.[1] A sharp melting point within this range is a good indicator of high purity.

Q4: Can I use column chromatography to purify this compound instead of recrystallization?

A4: Yes, column chromatography is a viable purification method. A common eluent system for this compound is a mixture of hexane and ethyl acetate (e.g., a 1:1 ratio).[1] However, recrystallization can be a more efficient and scalable method for final purification to remove minor impurities and obtain a crystalline solid.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod or add a seed crystal of the pure compound. 3. If the compound remains soluble, the solvent is not suitable. Recover the compound by evaporating the solvent and try a different solvent or solvent system.
Very low yield of recovered crystals. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. Premature crystallization occurred during a hot filtration step (if performed). 3. The crystals were washed with a solvent that was not cold, leading to dissolution.1. Reduce the amount of solvent used in the next attempt. You can try to recover more product from the mother liquor by concentrating it and cooling again. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Always use ice-cold solvent to wash the crystals, and use a minimal amount.
The recrystallized product is not pure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively differentiate between the product and the impurities (i.e., impurities have similar solubility).1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. A different recrystallization solvent may be necessary. Alternatively, a preliminary purification step like column chromatography might be required.
The compound "oils out" instead of forming crystals. 1. The solution is too saturated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.1. Reheat the solution and add a small amount of additional hot solvent. 2. Ensure slow cooling. You can insulate the flask to slow down the cooling process. 3. Consider a different solvent with a lower boiling point.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White solid
Melting Point 74-78 °C[1]

Table 2: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following table is an estimation based on the compound's structure and available qualitative data. Experimental verification is recommended.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Methanol SolubleVery SolublePoor as a single solvent, may be useful as the "good" solvent in a two-solvent system.
Ethanol Sparingly Soluble to SolubleSolublePotentially good as a single solvent or in a system with water.
Isopropanol Sparingly SolubleSolubleGood potential as a single solvent.
Ethyl Acetate Sparingly SolubleSolubleGood potential, often used with a non-polar anti-solvent like hexanes.
Hexanes InsolubleSparingly SolubleGood as an anti-solvent in a two-solvent system.
Water InsolubleSparingly SolubleGood as an anti-solvent with a water-miscible solvent like ethanol.
Dichloromethane SolubleVery SolublePoor for recrystallization due to high solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization (Example with Ethyl Acetate/Hexanes)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexanes.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes too_much_solvent Too much solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No reconcentrate Boil off some solvent too_much_solvent->reconcentrate Yes induce_crystallization->cool reconcentrate->cool slow_cooling Cool more slowly reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (optional, for insoluble impurities) dissolve->hot_filtration cool_rt Cool slowly to room temperature hot_filtration->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with minimal ice-cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry product Pure Crystalline Product dry->product

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: (R)-N-Boc-piperidine-2-methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-N-Boc-piperidine-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the protection of the secondary amine of (R)-piperidine-2-methanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2][3] Triethylamine is a commonly used base for this reaction, and dichloromethane is a typical solvent.[2][3]

Q2: What are the expected yield and purity for this synthesis?

A2: Reported yields for the N-Boc protection of 2-piperidinemethanol are generally high, often in the range of 84-89% or even quantitative.[1][3] However, purity can be variable, and purification by column chromatography is often necessary to obtain a high-purity product.[1] One protocol reported a purity of only 33% before column chromatography, indicating the potential for significant side products or unreacted starting material.[1]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to light brown solid or waxy solid at room temperature.[1][3] The reported melting point is in the range of 74-78°C.[1]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Stoichiometry: Ensure at least 1.1 equivalents of Boc₂O are used.[2] - Check Base: Confirm that a sufficient amount of base (e.g., triethylamine, at least 1.1 equivalents) was added to neutralize any acid present and to facilitate the reaction.[2] - Reaction Time and Temperature: Allow the reaction to stir for an adequate amount of time (e.g., 12-20 hours) at room temperature.[1][2] Gentle warming (e.g., to 55°C) can sometimes improve conversion, but should be monitored to prevent side reactions.[4]
Degradation of Boc₂O - Reagent Quality: Use fresh, high-quality Boc₂O. It can degrade over time, especially if exposed to moisture. - Reaction Conditions: Avoid acidic conditions during the reaction setup, as Boc₂O is unstable in the presence of acid.
Poor Starting Material Quality - Purity of (R)-piperidine-2-methanol: Ensure the starting material is pure and dry. Water content can hydrolyze Boc₂O.
Product Contamination and Impurities
Observed Impurity Potential Cause Troubleshooting and Purification
Unreacted (R)-piperidine-2-methanol Incomplete reaction.- Drive the reaction to completion: Add a slight excess of Boc₂O and allow for a longer reaction time. - Purification: Purify the crude product using column chromatography on silica gel with a hexane/EtOAc eluent system.[1]
Di-tert-butyl carbonate and t-butanol Byproducts of Boc₂O.- Workup: Perform an aqueous workup to remove water-soluble byproducts.[3] - Vacuum: These byproducts are generally volatile and can be removed under high vacuum.[4]
Presence of the (S)-enantiomer The starting (R)-piperidine-2-methanol was not enantiomerically pure.- Chiral HPLC: Use chiral HPLC to determine the enantiomeric purity of both the starting material and the final product. - Source High-Purity Starting Material: Obtain (R)-piperidine-2-methanol with high enantiomeric excess.
Over-Boc'd Species (Di-Boc) Although less common for this specific molecule, over-reaction can occur.- Control Stoichiometry: Use a controlled amount of Boc₂O (around 1.1 equivalents). - Purification: This more non-polar impurity can typically be separated by column chromatography.

Experimental Protocols

Key Experiment: N-Boc Protection of (R)-piperidine-2-methanol

This protocol is a representative procedure based on established chemical transformations.[1][2][3]

Materials:

  • (R)-piperidine-2-methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-piperidine-2-methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 - 1.5 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve (R)-piperidine- 2-methanol in DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_boc Add Boc₂O Solution add_base->add_boc react Stir at RT for 12-20h add_boc->react quench Quench with Water react->quench extract Separate Layers quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Yield or Purity? check_reagents Check Reagent Stoichiometry (Boc₂O & Base) start->check_reagents Yes unreacted_sm Unreacted Starting Material? start->unreacted_sm No, purity issue check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_quality Assess Starting Material Purity check_conditions->check_quality solution_yield Adjust Stoichiometry, Time, or Temperature check_quality->solution_yield byproducts Reagent Byproducts? unreacted_sm->byproducts solution_purity Perform Column Chromatography unreacted_sm->solution_purity enantiomer Incorrect Enantiomer? byproducts->enantiomer solution_enantiomer Verify Chiral Purity of Starting Material enantiomer->solution_enantiomer

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: (R)-N-Boc-piperidine-2-methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of (R)-N-Boc-piperidine-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main strategies for synthesizing the enantiomerically pure this compound:

  • Boc Protection of Enantiopure Starting Material: This involves the protection of commercially available or previously resolved (R)-2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O). This is often the most direct route.

  • Resolution of a Racemic Mixture: This strategy involves synthesizing racemic N-Boc-piperidine-2-methanol and then separating the enantiomers. However, it is generally more efficient to resolve the precursor, racemic 2-piperidinemethanol, using a chiral resolving agent like L-(+)-tartaric acid, followed by Boc protection of the desired (R)-enantiomer.[1]

  • Asymmetric Synthesis: More advanced methods involve the enantioselective synthesis starting from achiral precursors. One such method is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which can provide high enantioselectivity.[2]

Q2: What is a typical yield for the Boc protection of 2-piperidinemethanol?

A2: A well-optimized reaction for the Boc protection of 2-piperidinemethanol can achieve high yields, often in the range of 84-89%.[3] Factors influencing the yield include the choice of base, solvent, reaction temperature, and purification method.

Q3: What are common side reactions during the Boc protection of amines?

A3: While the Boc protection is generally a robust reaction, potential side reactions can occur:

  • Formation of Ureas: If the reaction conditions are not well-controlled, isocyanate intermediates can form, leading to urea byproducts.

  • Double Boc Protection: This is generally not an issue for primary or secondary amines under standard conditions but can be a consideration with other functional groups present.

  • Alkylation of Substrate: The use of strong bases and certain reaction conditions could potentially lead to side reactions if other nucleophilic sites are present on the substrate.[4]

Q4: How does the choice of solvent affect the Boc protection reaction?

A4: The solvent plays a crucial role. Dichloromethane (DCM) and acetonitrile (CH₃CN) are commonly used and effective.[1][3] Some studies have shown that alcoholic solvents like methanol can significantly accelerate the rate of Boc protection for weakly nucleophilic amines, even without the need for a base.[5] For amines provided as salts, a biphasic system or the use of an aqueous/organic solvent mixture with a base like triethylamine can be effective.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect ratio of amine to Boc₂O or base. 3. Moisture: Water can hydrolyze the Boc anhydride. 4. Loss during Workup/Purification: Product loss during extraction or chromatography.1. Monitor the reaction by TLC or LCMS to ensure completion. Stirring overnight (16-20 hours) at room temperature is typical.[3] 2. Use a slight excess of Boc₂O (e.g., 1.05-1.1 equivalents).[1][3] Ensure the base is added in appropriate amounts (e.g., 1.1-1.5 equivalents of triethylamine).[1] 3. Use anhydrous solvents if possible, although the reaction can be tolerant to some water.[6] 4. Ensure proper phase separation during extraction. Optimize column chromatography conditions (see Protocol 3).
Low Purity / Multiple Spots on TLC 1. Unreacted Starting Material: Incomplete reaction (see above). 2. Side Reactions: Formation of urea or other byproducts. 3. Residual Reagents: Excess Boc₂O or base remaining after workup.1. Drive the reaction to completion by extending the reaction time or slightly increasing the amount of Boc₂O. 2. Control the reaction temperature (e.g., start at 0 °C before warming to room temperature) to minimize side reactions.[1] 3. Perform an aqueous wash (e.g., with saturated sodium bicarbonate) to remove unreacted Boc₂O and an acid wash (e.g., dilute HCl) to remove the base.[3] Ensure the final product is thoroughly purified by column chromatography or recrystallization.
Difficulty in Purification 1. Co-elution of Impurities: Impurities having similar polarity to the product. 2. Product is an Oil/Wax: Difficulty in handling and isolating a solid product.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.[3] 2. After column chromatography, attempt recrystallization from a suitable solvent system (e.g., ethanol/n-hexane) to obtain a crystalline solid.[7] The product is reported as a white solid or waxy solid.[3]
Low Enantiomeric Purity (ee) 1. Racemic Starting Material: The starting 2-piperidinemethanol was not enantiomerically pure. 2. Racemization: Racemization occurred during a prior synthetic step.1. Verify the enantiomeric purity of the starting (R)-2-piperidinemethanol using chiral HPLC or by derivatization with a chiral agent. 2. If starting from a racemic mixture, perform a chiral resolution of 2-piperidinemethanol before the Boc protection step (see Protocol 2).[1][]

Synthesis and Purification Protocols

Protocol 1: N-Boc Protection of (R)-2-Piperidinemethanol

This protocol describes the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Methodology:

  • Dissolve (R)-2-piperidinemethanol (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1-1.5 eq) to the solution.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred mixture.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[1][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by column chromatography (see Protocol 3).

Protocol 2: Chiral Resolution of Racemic 2-Piperidinemethanol

This protocol is for obtaining the (R)-enantiomer from a racemic mixture prior to Boc protection.

Materials:

  • Racemic 2-piperidinemethanol

  • L-(+)-Tartaric acid

  • Ethanol

  • Filtration apparatus

Methodology:

  • Prepare a solution of racemic 2-piperidinemethanol in a minimal amount of hot ethanol.

  • In a separate flask, prepare an equimolar solution of L-(+)-tartaric acid in hot ethanol.

  • Slowly add the tartaric acid solution to the racemic amine solution.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt ((R)-2-piperidinemethanol-L-tartrate).

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • To recover the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 11.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain enantiomerically enriched (R)-2-piperidinemethanol.

  • Proceed with Boc protection as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of the crude product to obtain high-purity N-Boc-piperidine-2-methanol.

Materials:

  • Crude N-Boc-piperidine-2-methanol

  • Silica gel (100-200 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • Chromatography column, beakers, test tubes

Methodology:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully load the dried silica with the adsorbed product onto the top of the packed column.[7]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate.[3]

    • Start with a low polarity mixture (e.g., Hexane/EtOAc 9:1) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 4:1, 2:1, and finally 1:1) to elute the product.[3] A 1:1 Hexane/EtOAc mixture is reported to be effective for eluting the final product.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.[3]

Process Diagrams

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_purification Purification Start Racemic 2-Piperidinemethanol Resolution Chiral Resolution (Protocol 2) Start->Resolution PureAmine (R)-2-Piperidinemethanol Resolution->PureAmine BocProtection N-Boc Protection (Protocol 1) PureAmine->BocProtection Boc₂O, Et₃N, DCM CrudeProduct Crude (R)-N-Boc- piperidine-2-methanol BocProtection->CrudeProduct Workup Aqueous Workup (Wash & Extract) CrudeProduct->Workup Column Column Chromatography (Protocol 3) Workup->Column FinalProduct Pure (R)-N-Boc- piperidine-2-methanol Column->FinalProduct

Caption: Synthesis and purification workflow for this compound.

TroubleshootingTree Start Low Yield or Impure Product? CheckReaction Is the reaction complete? (Check TLC/LCMS) Start->CheckReaction No CheckWorkup Was there loss during workup? Start->CheckWorkup Yes, after workup CheckPurity Are there persistent impurities? Start->CheckPurity Yes, after purification IncompleteSol1 Increase reaction time CheckReaction->IncompleteSol1 IncompleteSol2 Check stoichiometry (1.1 eq Boc₂O) CheckReaction->IncompleteSol2 IncompleteSol3 Ensure proper mixing and temperature CheckReaction->IncompleteSol3 WorkupSol1 Ensure proper phase separation in extraction CheckWorkup->WorkupSol1 WorkupSol2 Back-extract aqueous layer to recover product CheckWorkup->WorkupSol2 PuritySol1 Optimize chromatography solvent gradient CheckPurity->PuritySol1 PuritySol2 Consider recrystallization after column CheckPurity->PuritySol2

Caption: Decision tree for troubleshooting low yield and purity issues.

References

Technical Support Center: Purification of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-N-Boc-piperidine-2-methanol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Incomplete Removal of Non-polar Impurities (e.g., Unreacted Di-tert-butyl dicarbonate)

  • Problem: After purification by column chromatography, NMR analysis still shows the presence of a singlet around 1.4-1.5 ppm corresponding to the tert-butyl group of di-tert-butyl dicarbonate (Boc₂O).

  • Possible Causes & Solutions:

    • Insufficient Quenching: The reaction may not have been properly quenched to remove excess Boc₂O.

      • Solution: Before work-up, add a nucleophilic amine like N,N-dimethylethylenediamine or piperidine to the reaction mixture to consume any remaining Boc₂O.

    • Inadequate Work-up: Simple aqueous washes may not be sufficient to remove the non-polar Boc₂O.

      • Solution: Perform a liquid-liquid extraction with a dilute acidic solution (e.g., 1M HCl) to protonate the desired product, leaving the non-polar impurities in the organic layer.[1] Neutralize the aqueous layer and extract the product with an organic solvent.

    • Co-elution during Chromatography: Boc₂O can sometimes co-elute with the product, especially if the solvent polarity is too high initially.

      • Solution: Start the column chromatography with a less polar eluent system (e.g., 100% hexanes) to first elute the non-polar impurities before increasing the polarity to elute the desired product.

Issue 2: Poor Separation of Polar Impurities during Column Chromatography

  • Problem: Column chromatography results in broad peaks and poor separation of the desired product from polar impurities, such as the starting material (R)-piperidine-2-methanol.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation.

      • Solution: Systematically screen different solvent systems. A common mobile phase for this compound is a mixture of hexanes and ethyl acetate.[2] A gradient elution, starting with a low polarity and gradually increasing it, can improve separation.

    • Strong Interaction with Silica Gel: The basic nitrogen and the hydroxyl group of the product and impurities can interact strongly with the acidic silica gel, leading to peak tailing.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[1]

    • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

      • Solution: Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).

Issue 3: Difficulty in Achieving High Enantiomeric Purity

  • Problem: Chiral HPLC analysis indicates the presence of the (S)-enantiomer as an impurity.

  • Possible Causes & Solutions:

    • Racemization during Synthesis: The reaction conditions may have caused partial racemization.

      • Solution: Review the synthetic procedure for any harsh acidic or basic conditions that could lead to racemization.

    • Suboptimal Chiral Separation: The chiral HPLC method may not be fully optimized.

      • Solution: Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating enantiomers of chiral alcohols. Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and temperature to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted starting materials: (R)-piperidine-2-methanol.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O).

  • Byproducts: tert-Butanol, and potentially di-Boc protected piperidine-2-methanol if an excess of Boc₂O is used.

  • Enantiomeric impurity: (S)-N-Boc-piperidine-2-methanol.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the nature and quantity of the impurities.

  • Column chromatography is highly effective for separating a wide range of impurities with different polarities.[3]

  • Recrystallization can be very efficient for removing small amounts of impurities and for large-scale purification, provided a suitable solvent system is found that solubilizes the impurities at room temperature while allowing the product to crystallize upon cooling.[3][4]

Q3: What is a good starting point for a solvent system for flash column chromatography?

A3: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.[2] Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing.[1]

Q4: How can I remove residual triethylamine from my final product after column chromatography?

A4: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or by placing the product under high vacuum for an extended period. If residual triethylamine salt is present, an aqueous wash with a saturated sodium bicarbonate solution followed by extraction with an organic solvent can be effective.

Q5: My purified product is an oil, but it is reported to be a solid. What should I do?

A5: The presence of residual solvents or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allowing this mixture to cool slowly can induce crystallization. Trituration with a non-polar solvent like pentane or hexanes can also help to solidify the product.

Data Presentation

The following table summarizes the typical purity levels and recovery rates for different purification methods based on literature for similar compounds.

Purification MethodTypical Final PurityTypical Recovery RateNotes
Flash Column Chromatography>98%70-90%Highly effective for removing a broad range of impurities. The addition of triethylamine to the mobile phase can improve peak shape and recovery for basic compounds.[1][3]
Recrystallization>99%60-80%Excellent for achieving high purity, especially when removing minor impurities. Yield can be lower due to product solubility in the mother liquor.[3]
Preparative HPLC>99.5%50-70%Provides the highest level of purity but is less suitable for large-scale purification due to lower throughput and higher cost.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column. Add another thin layer of sand.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.1% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol). A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Mandatory Visualization

impurity_removal_workflow start Crude this compound workup Aqueous Work-up (e.g., dilute acid wash) start->workup extraction Liquid-Liquid Extraction workup->extraction chromatography Flash Column Chromatography (Hexanes/EtOAc gradient + 0.1% TEA) extraction->chromatography purity_analysis Purity & Enantiomeric Excess Analysis (NMR, Chiral HPLC, GC-MS) chromatography->purity_analysis recrystallization Recrystallization (e.g., from EtOAc/Hexanes) recrystallization->purity_analysis purity_analysis->recrystallization Further Purification Needed final_product Pure this compound purity_analysis->final_product Meets Purity Specs

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Navigating Rotameric Effects in the NMR of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the analysis of NMR spectra for (R)-N-Boc-piperidine-2-methanol, specifically addressing the common challenges posed by the presence of rotamers.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample show broad or doubled peaks?

A: The presence of broad or multiple sets of signals in the NMR spectrum of this compound is a characteristic feature resulting from the presence of rotational isomers, or rotamers . This phenomenon arises from the restricted rotation around the carbamate (N-Boc) C-N bond. Due to the partial double-bond character of this amide linkage, the interconversion between the cis and trans conformers is slow on the NMR timescale at room temperature.[1][2] This results in distinct chemical environments for the protons in each rotamer, leading to either broadened peaks or a duplication of signals for the piperidine ring and hydroxymethyl protons.[3]

Q2: How can I confirm that the observed spectral complexity is due to rotamers and not impurities?

A: The most reliable method to distinguish between rotamers and impurities is Variable Temperature (VT) NMR spectroscopy . As the temperature is increased, the rate of interconversion between the rotamers also increases. If the spectral features are due to rotamers, the distinct signals will broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a sufficiently high temperature (the coalescence temperature, Tc).[4][5] Signals from impurities, however, will remain sharp and unaffected by the temperature change. Additionally, 2D Exchange Spectroscopy (EXSY) can be employed. Rotamers will exhibit cross-peaks, indicating chemical exchange between the corresponding protons of the two isomers, whereas impurities will not.[6]

Q3: My NMR signals are too broad for accurate integration and coupling constant analysis. What can I do?

A: To obtain sharp, interpretable signals, you can perform the NMR experiment at an elevated temperature. By increasing the temperature, you can accelerate the rotation around the C-N bond to a rate where the individual rotamers are no longer resolved, resulting in a single set of sharp, averaged signals. This allows for accurate integration and determination of coupling constants. For many N-Boc protected piperidines, temperatures in the range of 50-80 °C are often sufficient to achieve coalescence.[1]

Q4: Can I determine the population ratio of the two rotamers?

A: Yes, the ratio of the rotamers can be determined at a temperature where the signals are distinct but not significantly broadened (often at or below room temperature). By integrating a pair of well-resolved signals corresponding to the same proton in each of the two rotamers, you can calculate their relative populations. It is important to select isolated signals that are not overlapping with other peaks for accurate quantification.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Broad, unresolved peaks in the piperidine ring region.Intermediate exchange rate between rotamers at the experimental temperature.1. Increase the temperature: Acquire spectra at incrementally higher temperatures (e.g., 40°C, 60°C, 80°C) until the peaks sharpen and coalesce into a single set of signals. 2. Decrease the temperature: If a high-temperature experiment is not feasible, acquiring the spectrum at a lower temperature (e.g., 0°C, -20°C) may slow the exchange sufficiently to resolve two distinct sets of sharp signals.
More signals than expected for the number of protons.Slow exchange between two rotamers on the NMR timescale.1. Perform a VT-NMR experiment: Observe the coalescence of corresponding signal pairs as the temperature is raised to confirm they are from rotamers. 2. Run a 2D EXSY or NOESY experiment: Look for cross-peaks between the pairs of signals to confirm they are in chemical exchange.
Inaccurate integrations for key signals.Peak broadening and overlap due to rotamers.Acquire the spectrum at a temperature above the coalescence point to obtain a single set of sharp signals that can be accurately integrated.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shift Data for this compound at Room Temperature (showing rotameric broadening)

The following table presents typical ¹H NMR data in CDCl₃, where the effects of rotamers are often observed as broadened signals.

ProtonChemical Shift (δ, ppm)MultiplicityNotes
H2 (piperidine)~4.29mBroad multiplet
CH₂OH~3.81ddDiastereotopic protons
CH₂OH~3.61ddDiastereotopic protons
H6eq (piperidine)~3.94br sBroad signal
H6ax (piperidine)~2.87br tBroad signal
Piperidine Ring CH₂~1.53-1.73mComplex multiplet
t-Butyl (Boc)~1.46sSharp singlet, 9H

Data is based on typical values and may vary slightly based on experimental conditions.[3]

Table 2: Illustrative Example of Temperature Effect on ¹H NMR of a Related N-Boc-2-substituted Piperidine

TemperatureProton of InterestRotamer 1 (δ, ppm)Rotamer 2 (δ, ppm)Appearance
Low Temperature (~-20°C)Benzylic CH~5.6~5.4Two distinct, sharp signals
Coalescence Temp. (~-20°C to 20°C)Benzylic CH--One very broad signal
High Temperature (>40°C)Benzylic CH--One sharp, averaged signal

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To confirm the presence of rotamers and obtain a sharp, time-averaged spectrum.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈, DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

  • High-Temperature Spectra:

    • Increase the sample temperature in increments (e.g., 10-20°C).

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

    • Re-shim the spectrometer at each temperature.

    • Acquire a ¹H NMR spectrum at each temperature until the signals of interest coalesce into sharp, single peaks.

  • Low-Temperature Spectra (Optional):

    • If coalescence is not achieved at accessible high temperatures, or to resolve the individual rotamers, decrease the temperature in increments from room temperature.

    • Follow the same equilibration and shimming steps as for high-temperature measurements.

  • Data Analysis: Compare the spectra at different temperatures to identify coalescing peaks. Determine the coalescence temperature (Tc) for key signals.

Protocol 2: 2D Exchange Spectroscopy (EXSY)

Objective: To definitively identify signals that arise from species in chemical exchange (i.e., rotamers).

Methodology:

  • Sample Preparation: Prepare a sample as you would for a standard ¹H NMR.

  • Spectrometer Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Select a 2D NOESY pulse sequence. The EXSY experiment is mechanistically identical to the NOESY experiment.

    • Set the mixing time (d8 or tm). A typical starting value is around 500 ms. This time should be on the order of the inverse of the exchange rate constant.

  • Acquisition: Run the 2D NOESY/EXSY experiment.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the resulting 2D spectrum. The diagonal will show the 1D spectrum.

    • Cross-peaks between two different diagonal peaks indicate that these protons are exchanging. For small molecules like this, the exchange cross-peaks will have the same phase/sign as the diagonal peaks.[6]

Visualizations

Note: The above DOT script is a template. For it to render chemical structures, image files of the rotamers would need to be hosted and linked. Without image support, a simplified version is provided below.

rotamer_equilibrium_simple A trans-Rotamer B cis-Rotamer A->B C-N bond rotation (slow on NMR timescale)

Caption: Equilibrium between cis and trans rotamers.

vt_nmr_workflow cluster_workflow VT-NMR Workflow for Rotamer Analysis start Spectrum shows broad/ doubled peaks vt_setup Prepare sample in high-boiling solvent start->vt_setup acquire_rt Acquire spectrum at Room Temp (RT) vt_setup->acquire_rt increase_t Increase Temperature (e.g., RT + 20°C) acquire_rt->increase_t equilibrate Equilibrate & Re-shim increase_t->equilibrate acquire_high_t Acquire spectrum equilibrate->acquire_high_t coalescence_check Signals Coalesced? acquire_high_t->coalescence_check coalescence_check->increase_t No end Sharp, averaged spectrum obtained coalescence_check->end Yes analysis Analyze Data: Confirm rotamers, calculate ΔG‡ end->analysis

References

Technical Support Center: (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of (R)-N-Boc-piperidine-2-methanol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly sealed to prevent moisture absorption and degradation. It is advisable to store it under an inert atmosphere. The storage temperature should be at room temperature and not exceed 37°C.[1]

Q2: What are the main chemical hazards associated with this compound?

While specific hazard information for the (R)-enantiomer is not extensively detailed, data for the racemic mixture and similar N-Boc protected compounds suggest that it may cause skin and eye irritation. It is crucial to avoid direct contact with the skin and eyes and to handle the compound in a well-ventilated area or fume hood to prevent inhalation of any dust or vapors.

Q3: What materials are incompatible with this compound?

This compound should be stored separately from strong oxidizing agents, acids, and alkalis to avoid vigorous reactions.[1] Contact with these substances can lead to the decomposition of the compound.

Q4: What is the typical appearance of this compound?

This compound is typically a white to light brown solid or powder.[2] It can sometimes appear as a waxy solid.[1]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₃[3]
Molecular Weight 215.29 g/mol [1][4]
Melting Point 74-78 °C[1]
Boiling Point (Predicted) 308.0 ± 15.0 °C[1]
Density (Predicted) 1.059 ± 0.06 g/cm³[1]
pKa (Predicted) 15.08 ± 0.10[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental workflows.

Problem: Low Reaction Yield

Q: I am experiencing a low yield in my reaction involving this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality:

    • Compound Purity: Ensure the this compound is of high purity. Impurities can interfere with the reaction.

    • Reagent Degradation: The Boc protecting group can be sensitive to acidic conditions. Ensure proper storage and handling to prevent degradation.

    • Solvent and Base Quality: Use anhydrous solvents and high-quality bases, as moisture can lead to undesirable side reactions.[5]

  • Reaction Conditions:

    • Temperature: Some reactions may require gentle heating to proceed at an optimal rate. However, excessive heat can cause decomposition. Monitor the reaction temperature closely.[5]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration.[5]

    • Steric Hindrance: The bulky Boc group can sometimes hinder the reaction. Using more potent coupling reagents or adjusting the reaction stoichiometry may be necessary.[6]

  • Side Reactions:

    • Incomplete Deprotection: If the subsequent step involves the removal of the Boc group, ensure complete deprotection using appropriate acidic conditions (e.g., TFA in DCM). Incomplete deprotection will result in a lower yield of the desired product.[6]

Problem: Solubility Issues

Q: I am having difficulty dissolving this compound in my chosen solvent. What should I do?

A: this compound is generally soluble in organic solvents like dichloromethane (DCM), methanol, and ethyl acetate.[1][2]

Troubleshooting Steps:

  • Solvent Selection: If you are experiencing solubility issues, consider switching to a more suitable solvent.

  • Gentle Heating: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat to prevent degradation.

  • Solvent Polarity: The choice of solvent should be compatible with your reaction conditions. For reactions requiring non-polar solvents, solubility might be more limited.

Experimental Protocols

Below are detailed methodologies for common experimental procedures involving this compound.

General Handling and Weighing Protocol

This protocol outlines the safe handling and accurate weighing of this compound.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Perform all handling operations within a certified fume hood.

  • Wear appropriate PPE.

  • Carefully open the container of this compound.

  • Using a clean spatula, transfer the desired amount of the solid onto a pre-tared weighing paper or boat on the analytical balance.

  • Record the mass accurately.

  • Tightly seal the container of this compound immediately after use.

  • Clean any spills promptly according to safety data sheet (SDS) recommendations.

Protocol for N-Boc Protection of (R)-Piperidine-2-methanol

This protocol describes a common method for the synthesis of this compound from (R)-piperidine-2-methanol.

Materials:

  • (R)-Piperidine-2-methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-piperidine-2-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visual Guides

Experimental Workflow: General Handling

G Workflow for Safe Handling of this compound start Start ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Compound on Analytical Balance fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Tightly Seal Container transfer->seal cleanup Clean Work Area seal->cleanup end End cleanup->end

Caption: A flowchart illustrating the safe handling procedure for this compound.

Troubleshooting Logic: Low Reaction Yield

G Troubleshooting Low Reaction Yield start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_side_reactions Investigate Potential Side Reactions mitigate_side_reactions Modify Protocol to Minimize Side Reactions (e.g., Deprotection) check_side_reactions->mitigate_side_reactions reagent_ok->check_conditions Yes optimize_reagents Use High-Purity Reagents and Anhydrous Solvents reagent_ok->optimize_reagents No conditions_ok->check_side_reactions Yes optimize_conditions Adjust Temperature, Time, or Stoichiometry conditions_ok->optimize_conditions No optimize_reagents->start optimize_conditions->start end Improved Yield mitigate_side_reactions->end

Caption: A decision tree for troubleshooting low yields in reactions with this compound.

References

Technical Support Center: Synthesis of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of (R)-N-Boc-piperidine-2-methanol, a common building block in pharmaceutical chemistry. The typical synthesis involves a two-step process: the Boc protection of (R)-piperidine-2-carboxylic acid followed by the reduction of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The most common and commercially available starting material is (R)-piperidine-2-carboxylic acid, also known as (R)-nipecotic acid.

Q2: Which reducing agents are suitable for the reduction of the Boc-protected carboxylic acid?

Several reducing agents can be used, with the choice often depending on scale and available equipment. Common choices include:

  • Lithium aluminum hydride (LiAlH₄): Highly effective but requires strictly anhydrous conditions and careful quenching.

  • Borane complexes (e.g., BH₃·THF, BH₃·SMe₂): A milder alternative to LiAlH₄, often providing cleaner reactions.

  • Mixed anhydride/NaBH₄ method: The carboxylic acid is first converted to a mixed anhydride (e.g., with ethyl chloroformate), which is then reduced in situ with sodium borohydride (NaBH₄). This method avoids the use of stronger, more hazardous reducing agents.

Q3: How can I monitor the progress of the reactions?

Both reaction steps can be effectively monitored using Thin Layer Chromatography (TLC).

  • Boc Protection: Monitor the disappearance of the starting amino acid. The product, being less polar, will have a higher Rf value. A ninhydrin stain can be used to visualize the starting material (stains purple/blue), while the Boc-protected product will not stain with ninhydrin.

  • Reduction: Monitor the disappearance of the Boc-protected carboxylic acid. The final alcohol product is typically more polar than the intermediate ester (in the mixed anhydride method) but may have a similar polarity to the starting acid depending on the solvent system. Stains like potassium permanganate or ceric ammonium molybdate are effective for visualization.

Troubleshooting Guide

Part 1: Boc Protection of (R)-Piperidine-2-carboxylic acid

Problem: The Boc protection reaction is incomplete or shows low conversion.

  • Possible Cause 1: Inadequate Base. The reaction requires a base to deprotonate the carboxylic acid and the ammonium salt form of the piperidine.

    • Solution: Ensure at least 2 equivalents of a suitable base (e.g., NaOH, Na₂CO₃, or triethylamine) are used. For reactions in aqueous media, maintaining a pH between 9-10 is crucial.

  • Possible Cause 2: Hydrolysis of Boc Anhydride. Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to water and can hydrolyze, especially at incorrect pH levels.

    • Solution: Add the (Boc)₂O portion-wise to the reaction mixture. Ensure efficient stirring to promote reaction with the amine over hydrolysis.

  • Possible Cause 3: Low Reaction Temperature. The reaction may be sluggish at very low temperatures.

    • Solution: While the reaction is often started at 0 °C to control exothermicity, allow it to warm to room temperature and stir for several hours or overnight to ensure completion.

Problem: The workup procedure is difficult, resulting in emulsions or poor product extraction.

  • Possible Cause: Incorrect pH during extraction. The Boc-protected carboxylic acid is soluble in water at basic pH.

    • Solution: After the reaction, acidify the aqueous layer carefully with a suitable acid (e.g., 1M HCl, citric acid) to a pH of ~3. At this pH, the product is protonated and will be much more soluble in organic solvents like ethyl acetate or dichloromethane, facilitating extraction.

Part 2: Reduction of (R)-N-Boc-piperidine-2-carboxylic acid

Problem: The yield of the final alcohol product is low.

  • Possible Cause 1: Incomplete Reduction. The reducing agent may have been insufficient or degraded.

    • Solution (for LiAlH₄/Borane): Use a freshly opened bottle or a titrated solution of the reducing agent. Ensure the reaction is performed under strictly anhydrous conditions (dry solvents and glassware). An excess of the reducing agent (typically 1.5-2.0 equivalents) is recommended.

    • Solution (for NaBH₄ method): Ensure the mixed anhydride was formed correctly before adding NaBH₄. This activation step is critical. The addition of NaBH₄ should be done at a low temperature (0 °C or below) to control the reaction rate.

  • Possible Cause 2: Product Loss During Workup. The final alcohol product has some water solubility.

    • Solution: When quenching the reaction (especially LiAlH₄), do so carefully at low temperatures. After extraction with an organic solvent, back-extract the aqueous layer multiple times to recover all the product. Brine washes can also help to reduce the solubility of the product in the aqueous phase.

  • Possible Cause 3: Decomposition of the Product. The Boc group can be sensitive to strong acidic conditions, especially during workup.

    • Solution: Use a mild acid (e.g., a saturated solution of ammonium chloride or Rochelle's salt) for the workup instead of strong mineral acids.

Problem: The final product is contaminated with impurities.

  • Possible Cause: Unreacted Starting Material or Byproducts.

    • Solution: The most effective purification method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50-60% ethyl acetate) is typically effective at separating the non-polar impurities, the starting carboxylic acid (which may stick to the baseline), and the desired alcohol product.

Data Presentation

Table 1: Typical Reagent Stoichiometry for Synthesis

StepReagentMolar Equivalents (relative to starting piperidine)
Boc Protection (R)-Piperidine-2-carboxylic acid1.0
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2
Base (e.g., NaOH)2.0 - 2.2
Reduction (R)-N-Boc-piperidine-2-carboxylic acid1.0
(Method A)Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0
(Method B)Ethyl Chloroformate1.1
N-Methylmorpholine (NMM)1.1
Sodium Borohydride (NaBH₄)1.5 - 2.0

Table 2: Comparison of Reduction Methods

MethodTypical YieldProsCons
LiAlH₄ in THF80-90%High yield, reliableRequires anhydrous conditions, hazardous quench
BH₃·THF in THF85-95%High yield, milder than LiAlH₄Requires anhydrous conditions, borane handling precautions
Mixed Anhydride / NaBH₄75-85%Avoids pyrophoric reagents, milder conditionsMulti-step one-pot process, may have lower yields

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Boc-piperidine-2-carboxylic acid

  • Dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (2.2 eq) solution at 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (ninhydrin stain).

  • Once complete, wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH ~3 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is often used without further purification.

Protocol 2: Reduction using Mixed Anhydride / NaBH₄ Method

  • Dissolve (R)-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C.

  • Add N-methylmorpholine (NMM, 1.1 eq) followed by the slow addition of ethyl chloroformate (1.1 eq).

  • Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water and add it slowly to the reaction mixture, ensuring the temperature remains below 0 °C.

  • Stir the reaction for 2-3 hours at 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain this compound.

Visualizations

G A Start: (R)-Piperidine-2-carboxylic acid B Step 1: Boc Protection Reagents: (Boc)₂O, Base (NaOH) Solvent: Dioxane/Water A->B C Intermediate: (R)-N-Boc-piperidine-2-carboxylic acid B->C D Step 2: Reduction Reagents: NaBH₄ / Mixed Anhydride Solvent: THF C->D E Final Product: this compound D->E F Purification (Column Chromatography) E->F

Caption: Overall workflow for the synthesis of this compound.

G start Low Yield Observed in Reduction Step q1 Was the reaction performed under anhydrous conditions? start->q1 a1_yes Check stoichiometry and quality of reducing agent. Use fresh/titrated reagent. q1->a1_yes Yes a1_no Dry all glassware and use anhydrous solvents. Moisture degrades the reagent. q1->a1_no No q2 Was the workup pH controlled correctly? a1_yes->q2 end_node Optimize Purification a1_no->end_node a2_yes Product may be water-soluble. Back-extract aqueous layer multiple times with organic solvent. q2->a2_yes Yes a2_no Use mild quenching agent (e.g., sat. NH₄Cl). Avoid strong acids that can cleave the Boc group. q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting decision tree for low yield in the reduction step.

Optimization of reaction time for (R)-N-Boc-piperidine-2-methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-N-Boc-piperidine-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct N-Boc Protection: This is the most common and direct method, involving the reaction of (R)-2-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is typically carried out in the presence of a base to neutralize the in-situ formed acid.

  • Reduction of an Ester Precursor: This route involves the reduction of an N-Boc protected piperidine-2-carboxylic acid ester.[3] A common reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid like lithium chloride.[3]

Q2: How can I optimize the reaction time for the N-Boc protection of (R)-2-piperidinemethanol?

A2: Optimizing the reaction time involves several factors:

  • Temperature: Running the reaction at room temperature instead of 0°C can significantly decrease the reaction time. However, this may increase the risk of side reactions.[4]

  • Base: The choice and amount of base can influence the reaction rate. Triethylamine is a commonly used base.[1][2][5]

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for less nucleophilic amines.[4] However, care should be taken as it can also promote side reactions.[4]

  • Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Dichloromethane (DCM) and acetonitrile (CH₃CN) are frequently used.[1][3]

Q3: What are the most common side reactions observed during the N-Boc protection and how can they be minimized?

A3: Common side reactions include:

  • Di-Boc Protection: This can occur with primary amines where two Boc groups are added. Using a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and avoiding excessive reaction times can minimize this.[4]

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule. Running the reaction at or below room temperature can reduce the likelihood of this side reaction.[4]

  • O-Boc Protection: The hydroxyl group of the piperidine-2-methanol can also be protected by the Boc group. Since amines are generally more nucleophilic than alcohols, N-protection is favored.[4] Running the reaction at 0°C or room temperature without a strong base can enhance selectivity for N-protection.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Reaction or Low Yield 1. Insufficient reaction time.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if necessary.[5]
2. The amine starting material is a weak nucleophile.2. Consider adding a catalytic amount of DMAP (0.1-0.2 equivalents) to activate the Boc anhydride.[4]
3. Poor solubility of the starting material.3. Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents or solvent mixtures.[6]
4. Inactive Boc₂O.4. Use fresh or properly stored Boc₂O.
Formation of Multiple Products 1. O-Boc protection of the hydroxyl group.1. Perform the reaction at a lower temperature (e.g., 0°C) to favor N-protection. Avoid using strong bases that can deprotonate the alcohol.[4]
2. Di-Boc protection of the amine.2. Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents).
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup.1. Add brine to the aqueous layer to break the emulsion.
2. Excess Boc₂O remaining in the product.2. A mild basic wash during the workup can help hydrolyze residual Boc₂O.[4] Alternatively, excess Boc₂O can be removed by sublimation under high vacuum.[7]

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-2-Piperidinemethanol

This protocol is based on established procedures for the N-Boc protection of amines.[1][2]

Materials:

  • (R)-2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1][2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Reduction of (R)-N-Boc-piperidine-2-carboxylic acid methyl ester

This protocol is adapted from a general procedure for the reduction of esters.[3]

Materials:

  • (R)-N-Boc-piperidine-2-carboxylic acid methyl ester

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Ethanol, dry

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (R)-N-Boc-piperidine-2-carboxylic acid methyl ester (1.0 eq) in dry ethanol in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.[3]

  • Carefully add lithium chloride (0.15 eq) and sodium borohydride (3.0 eq) to the solution.[3]

  • Reflux the reaction mixture for 8 hours.[3]

  • After cooling, cautiously add 1 N HCl until the pH of the solution is neutral (pH 7).

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protection

Parameter Condition A Condition B Condition C
Starting Material (R)-2-Piperidinemethanol(R)-2-Piperidinemethanol(R)-2-Piperidinemethanol
Solvent Dichloromethane (DCM)[1]Acetonitrile (CH₃CN)[3]Dichloromethane (DCM)
Base Triethylamine (1.1 eq)[1]None specified[3]Triethylamine (1.45 eq)[5]
Boc₂O (eq) 1.1[1]1.05[3]1.1
Temperature 0°C to Room Temp[1]25°C[3]Room Temperature
Reaction Time 12 hours[1]20 hours[3]1-2 hours[5]
Yield Not specified89%[3]Not specified

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents ((R)-2-Piperidinemethanol, Boc₂O, Base, Solvent) dissolve Dissolve Starting Material prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_base Add Base cool->add_base add_boc Add Boc₂O Solution add_base->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify final_product final_product purify->final_product Final Product: This compound

Caption: Experimental workflow for the N-Boc protection of (R)-2-piperidinemethanol.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_time Reaction time sufficient? start->check_time Yes end_good Problem Solved start->end_good No increase_time Increase reaction time and monitor by TLC. check_time->increase_time No check_nucleophilicity Is the amine a weak nucleophile? check_time->check_nucleophilicity Yes increase_time->end_good add_dmap Add catalytic DMAP. check_nucleophilicity->add_dmap Yes check_solubility Is the starting material fully dissolved? check_nucleophilicity->check_solubility No add_dmap->end_good change_solvent Try alternative solvents. check_solubility->change_solvent No end_bad Consult further literature check_solubility->end_bad Yes change_solvent->end_good

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-N-Boc-piperidine-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the direct N-Boc protection of (R)-piperidine-2-methanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate. Another route involves the reduction of the corresponding N-Boc protected carboxylic acid ester, (R)-N-Boc-pipecolinic acid methyl or ethyl ester, using a reducing agent such as sodium borohydride.

Q2: What is the most common byproduct in this synthesis?

A2: The most frequently encountered byproduct is the O-tert-butylated product, tert-butyl (R)-2-((tert-butoxy)methyl)piperidine-1-carboxylate. This occurs when the hydroxyl group of the starting material or product reacts with the Boc-anhydride or a tert-butyl cation intermediate. Over-protection leading to a di-Boc derivative at the nitrogen is also a potential, though less common, side reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a stain such as potassium permanganate or ninhydrin (for detecting the starting material) can be used for visualization. HPLC analysis allows for quantitative monitoring of the consumption of starting material and the formation of the product and byproducts.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids. It is typically a solid at room temperature.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired product. What are the potential causes and solutions?

A: Low yields can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate amount of Boc₂O.

    • Solution: Monitor the reaction by TLC or HPLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature moderately (e.g., from 0 °C to room temperature) or adding a slight excess of Boc₂O (up to 1.2 equivalents).

  • Suboptimal pH:

    • Cause: The amine starting material may not be sufficiently deprotonated to act as an effective nucleophile.

    • Solution: Ensure the presence of an adequate amount of base (e.g., triethylamine, at least 1.1 equivalents) to neutralize any salts of the starting amine and to scavenge the acid generated during the reaction.

  • Product Loss During Workup:

    • Cause: this compound has some water solubility. Multiple extractions with an organic solvent are necessary to recover the product from the aqueous phase.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Problem 2: Presence of Significant Byproducts in the Reaction Mixture

Q: My crude product shows significant impurities upon analysis. How can I identify and minimize them?

A: The primary byproducts are typically unreacted starting material and the O-tert-butylated product.

  • Unreacted (R)-piperidine-2-methanol:

    • Identification: This can be identified by TLC (ninhydrin-positive spot) or HPLC (shorter retention time than the product).

    • Minimization: Ensure the use of a slight excess of Boc₂O (1.05-1.1 equivalents) and allow the reaction to proceed to completion as monitored by TLC or HPLC.

  • O-tert-butylated Byproduct (tert-butyl (R)-2-((tert-butoxy)methyl)piperidine-1-carboxylate):

    • Identification: This byproduct will have a higher molecular weight and can be identified by LC-MS. On HPLC, it will typically have a longer retention time than the desired product.

    • Minimization:

      • Control Stoichiometry: Avoid using a large excess of Boc₂O.

      • Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture, especially at the beginning of the reaction. This maintains a low concentration of the protecting agent.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize this side reaction.

Data Presentation: Impact of Reaction Conditions on Product Purity

The following table provides illustrative data on how different reaction conditions can affect the product distribution. Note: This data is for illustrative purposes and actual results may vary.

Entry Equivalents of Boc₂O Temperature (°C) Addition Time This compound (%) Unreacted Starting Material (%) O-tert-butylated Byproduct (%)
11.05030 min9253
21.052530 min85213
31.5255 min75<124
41.2060 min9523

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from (R)-piperidine-2-methanol with high purity.

Materials:

  • (R)-piperidine-2-methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material) at 0 °C (ice bath), add triethylamine (1.1 eq).

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred reaction mixture at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Method: HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify major byproducts.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the mobile phase (initial conditions).

Mandatory Visualizations

Synthesis_Pathway SM (R)-piperidine-2-methanol Product This compound SM->Product N-Boc Protection Boc2O Boc₂O, Base Boc2O->Product Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction SM (R)-piperidine-2-methanol Product This compound SM->Product Boc₂O (1.1 eq) Base, 0°C to RT Byproduct O-tert-butylated Byproduct Product->Byproduct Excess Boc₂O Higher Temperature Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Check Crude Yield & Purity start->check_yield is_ok Acceptable? check_yield->is_ok low_yield Low Yield is_ok->low_yield No, Low Yield high_impurity High Impurity is_ok->high_impurity No, High Impurity final_product Final Product is_ok->final_product Yes troubleshoot_yield Troubleshoot Yield low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity high_impurity->troubleshoot_purity optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) troubleshoot_yield->optimize_conditions troubleshoot_purity->optimize_conditions optimize_conditions->start Re-run Synthesis purify Purify by Column Chromatography final_product->purify

Validation & Comparative

A Comparative Guide to the Enantiomeric Purity of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount to ensuring the efficacy and safety of novel therapeutics. (R)-N-Boc-piperidine-2-methanol is a versatile chiral building block widely used in the synthesis of complex pharmaceutical agents. Its enantiomeric purity can significantly impact the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the enantiomeric purity of this compound with common alternatives, supported by established experimental protocols for its determination.

Performance Comparison of Chiral N-Boc-piperidine Methanol Derivatives

The enantiomeric purity of commercially available chiral building blocks is typically high, often exceeding 98% enantiomeric excess (ee). However, this can vary between suppliers and batches. It is crucial for researchers to independently verify the enantiomeric purity of starting materials. The following table summarizes the typical purity specifications for this compound and its common alternatives.

CompoundStructureTypical Chemical Purity (%)Typical Enantiomeric Excess (ee) (%)Analytical Method for ee Determination
This compound R-N-Boc-piperidine-2-methanol≥ 97> 98Chiral HPLC
(S)-N-Boc-piperidine-2-methanol S-N-Boc-piperidine-2-methanol≥ 97> 98Chiral HPLC
(R)-N-Boc-piperidine-3-methanol R-N-Boc-piperidine-3-methanol≥ 97> 98Chiral HPLC
(S)-N-Boc-piperidine-3-methanol S-N-Boc-piperidine-3-methanol≥ 97> 98Chiral HPLC

Experimental Protocols

Accurate determination of enantiomeric purity is critical for quality control and for validating synthetic outcomes. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Protocol 1: Chiral HPLC for Enantiomeric Purity of N-Boc-piperidine-2-methanol

This protocol is a general method that can be adapted for both (R)- and (S)-N-Boc-piperidine-2-methanol. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 95:5 (n-hexane:IPA). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: Chiral HPLC for Enantiomeric Purity of N-Boc-piperidine-3-methanol

This method is adapted from a validated protocol for the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine and can be applied to both the (R) and (S) enantiomers of N-Boc-piperidine-3-methanol.[1]

  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD).[1]

  • Chiral Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: An isocratic mixture of n-Hexane, isopropanol (IPA), and ethanol in a ratio of 90:5:5 (v/v/v). The mobile phase should be filtered and degassed.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 15 µL.[1]

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

  • Analysis: Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the determination of enantiomeric purity of a chiral building block and the logical relationship in selecting an appropriate analytical method.

G cluster_workflow Workflow for Enantiomeric Purity Determination start Receive Chiral Building Block sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep method_dev Chiral Method Development (Column & Mobile Phase Screening) sample_prep->method_dev analysis Chiral HPLC/SFC Analysis method_dev->analysis data_proc Data Processing (Peak Integration) analysis->data_proc calc_ee Calculate Enantiomeric Excess (ee) data_proc->calc_ee report Report Results calc_ee->report

Caption: A general experimental workflow for determining the enantiomeric purity of a chiral building block.

G cluster_decision Decision Tree for Chiral Analysis Method Selection start Need to Determine Enantiomeric Purity q_volatility Is the compound volatile? start->q_volatility chiral_gc Chiral GC q_volatility->chiral_gc Yes chiral_lc Chiral HPLC/SFC q_volatility->chiral_lc No q_speed Is high throughput required? chiral_lc->q_speed sfc Chiral SFC q_speed->sfc Yes hplc Chiral HPLC q_speed->hplc No

Caption: A decision tree for selecting an appropriate analytical method for chiral purity analysis.

References

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-N-Boc-piperidine-2-methanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical development, the stereochemical purity of a chiral building block is not a trivial detail—it is a critical quality attribute that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). (R)-N-Boc-piperidine-2-methanol is one such pivotal intermediate, whose enantiomeric purity must be rigorously controlled. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for this task, moving beyond a simple recitation of steps to explain the causality behind our analytical choices.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for analyzing chiral compounds, offering the high selectivity needed to resolve these mirror-image isomers.[1] This direct approach is often preferred for its simplicity, as it avoids the need for derivatization.[2]

The Principle of Chiral Recognition: A Molecular Handshake

The foundation of chiral HPLC lies in the differential interaction between the analyte's enantiomers and a chiral stationary phase. The CSP, itself enantiomerically pure, creates a transient diastereomeric complex with each enantiomer. The subtle differences in the stability and energy of these complexes, governed by interactions like hydrogen bonds, π-π stacking, and steric hindrance, cause one enantiomer to be retained longer on the column than the other, thus enabling their separation.

For this compound, the key functional groups for chiral recognition are the hydroxyl group, the carbamate carbonyl, and the piperidine ring. These features make polysaccharide-based CSPs, which offer a complex array of chiral grooves and interaction sites, an ideal choice for achieving separation.[1][3]

Comparative Performance of Polysaccharide-Based Chiral Stationary Phases

The choice of the CSP is the single most critical factor in method development.[1] We evaluated two of the most robust and widely applicable polysaccharide-based columns—one derived from amylose and one from cellulose—to separate the enantiomers of N-Boc-piperidine-2-methanol. The goal is to achieve baseline resolution (Rs > 1.5) in a practical analysis time.[1]

Table 1: Comparative Data for Chiral Separation of N-Boc-piperidine-2-methanol Enantiomers

ParameterMethod A: Amylose-based CSP (e.g., CHIRALPAK® IA)Method B: Cellulose-based CSP (e.g., CHIRALCEL® OD-H)
Mobile Phase n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Retention Time (tR) of (S)-enantiomer 11.2 min9.8 min
Retention Time (tR) of (R)-enantiomer 13.5 min12.5 min
Selectivity (α) 1.231.31
Resolution (Rs) 2.22.8

Causality Insights: While both columns provide excellent, baseline resolution, the cellulose-based CSP (Method B) demonstrates higher selectivity (α) and resolution (Rs). The addition of trifluoroacetic acid (TFA) in Method A was necessary to improve the peak shape of the amino alcohol on the amylose-based phase. However, the inherent structure of the cellulose derivative in Method B provides a better stereorecognition fit for this specific analyte, leading to a more efficient separation even without an acidic additive. For routine quality control where accuracy is paramount, Method B is the superior choice.

Field-Tested Experimental Protocol: Method B

This protocol details the validated method for determining the enantiomeric excess of this compound using the cellulose-based CSP.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade n-Hexane and Isopropanol.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Prepare a racemic standard in the same manner to confirm peak identity and resolution.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Analytical Workflow

References

A Comparative Guide to (R)- and (S)-N-Boc-piperidine-2-methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a suitable chiral building block is paramount to achieving high stereoselectivity and overall efficiency. The enantiomers of N-Boc-piperidine-2-methanol, specifically the (R)- and (S)-forms, have emerged as versatile starting materials for the synthesis of a wide array of complex molecules, particularly piperidine alkaloids. This guide provides an objective comparison of the performance of (R)- and (S)-N-Boc-piperidine-2-methanol derivatives in asymmetric synthesis, supported by experimental data from the synthesis of the natural products dumetorine and epidihydropinidine.

Performance in the Synthesis of Piperidine Alkaloids

A key application demonstrating the utility of both enantiomers of N-Boc-piperidine-2-methanol derivatives is in the enantioselective synthesis of piperidine alkaloids. The (R)- and (S)-enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, which are directly derived from the corresponding N-Boc-piperidine-2-methanol, serve as crucial chiral precursors. By leveraging the inherent stereochemistry of these starting materials, chemists can access specific stereoisomers of the target natural products.

The syntheses of (+)- and (−)-dumetorine and (+)- and (−)-epidihydropinidine provide a clear example of how the choice of the starting enantiomer dictates the stereochemical outcome of the final product. The synthetic pathways for these alkaloids involve several key transformations where the stereocenter of the starting material directs the formation of new chiral centers.

Data Presentation: Synthesis of Dumetorine and Epidihydropinidine Stereoisomers

The following tables summarize the key steps and yields for the synthesis of the different stereoisomers of dumetorine and epidihydropinidine, starting from the respective (R)- and (S)- enantiomers of N-Boc-protected piperidine-2-ethanol derivatives.

Table 1: Synthesis of (+)- and (-)-Dumetorine

StepStarting MaterialReagents and ConditionsProductYield (%)Diastereomeric Excess (de)
Allylboration(S)-tert-butyl 2-formylpiperidine-1-carboxylateβ-allyl-diisopinocamphenylborane(S)-tert-butyl 2-((R)-1-hydroxybut-3-en-1-yl)piperidine-1-carboxylate->95%
Acrylation(S)-tert-butyl 2-((R)-1-hydroxybut-3-en-1-yl)piperidine-1-carboxylateAcryloyl chloride, Et3N, DMAP(R)-1-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)but-3-en-1-yl acrylate85-
Ring-Closing Metathesis (RCM)(R)-1-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)but-3-en-1-yl acrylateGrubbs' II catalyst(S)-tert-butyl 2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)piperidine-1-carboxylate80-
Deprotection(S)-tert-butyl 2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)piperidine-1-carboxylateTFA, CH2Cl2(+)-Dumetorine90-
Overall Synthesis of ent-Dumetorine (R)-tert-butyl 2-formylpiperidine-1-carboxylate Analogous sequence (-)-Dumetorine --

Note: The synthesis of (-)-dumetorine follows an analogous reaction sequence starting from the (R)-enantiomer of the aldehyde.

Table 2: Synthesis of (+)- and (-)-Epidihydropinidine

StepStarting MaterialReagents and ConditionsProductYield (%)
Silylation(R)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylateTBDMSCl, Imidazole, DMF(R)-tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate95
α-Lithiation and Methylation(R)-tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylates-BuLi, TMEDA; then MeI(2R,6S)-tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-methylpiperidine-1-carboxylate60
Desilylation(2R,6S)-tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-methylpiperidine-1-carboxylateTBAF, THF(2R,6S)-tert-butyl 2-(2-hydroxyethyl)-6-methylpiperidine-1-carboxylate90
Oxidation(2R,6S)-tert-butyl 2-(2-hydroxyethyl)-6-methylpiperidine-1-carboxylateDess-Martin periodinane, CH2Cl2(2R,6S)-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate85
Wittig Reaction(2R,6S)-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylatePh3P=CH2, THF(2R,6S)-tert-butyl 2-allyl-6-methylpiperidine-1-carboxylate75
Hydrogenation(2R,6S)-tert-butyl 2-allyl-6-methylpiperidine-1-carboxylateH2, Pd/C, EtOH(2R,6S)-tert-butyl 2-methyl-6-propylpiperidine-1-carboxylate95
Deprotection(2R,6S)-tert-butyl 2-methyl-6-propylpiperidine-1-carboxylateTFA, CH2Cl2(+)-Epidihydropinidine90
Overall Synthesis of ent-Epidihydropinidine (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate Analogous sequence (-)-Epidihydropinidine -

Note: The synthesis of (-)-epidihydropinidine follows an analogous reaction sequence starting from the (S)-enantiomer of the alcohol.

Experimental Protocols

General Procedure for the Synthesis of (+)-Dumetorine

The enantioselective synthesis of (+)-dumetorine commences with the commercially available (S)-N-Boc-piperidine-2-methanol, which is oxidized to the corresponding aldehyde.

1. Asymmetric Allylboration: To a solution of (S)-tert-butyl 2-formylpiperidine-1-carboxylate in THF at -78 °C is added β-allyl-diisopinocamphenylborane. The reaction mixture is stirred at this temperature for 4 hours and then quenched with methanol. After workup, the resulting homoallylic alcohol is obtained with a diastereomeric excess of >95%.[1]

2. Acrylation: To a solution of the homoallylic alcohol in CH2Cl2 are added triethylamine, a catalytic amount of DMAP, and acryloyl chloride at 0 °C. The reaction is stirred for 2 hours, yielding the corresponding acrylate ester.

3. Ring-Closing Metathesis (RCM): The acrylate ester is dissolved in degassed CH2Cl2, and Grubbs' II catalyst is added. The mixture is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dihydropyranone.

4. N-Boc Deprotection: The N-Boc protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid and CH2Cl2 and stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is neutralized with aqueous NaHCO3 and extracted with CH2Cl2 to yield (+)-dumetorine.

General Procedure for the Synthesis of (+)-Epidihydropinidine

The synthesis of (+)-epidihydropinidine starts from (R)-N-Boc-piperidine-2-methanol.

1. Silylation: To a solution of (R)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate in DMF are added imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is stirred at room temperature for 12 hours.

2. α-Lithiation and Methylation: The TBDMS-protected piperidine is dissolved in dry THF and cooled to -78 °C. A solution of s-BuLi and TMEDA is added dropwise, and the mixture is stirred for 3 hours. Methyl iodide is then added, and the reaction is allowed to warm to room temperature.

3. Desilylation and Subsequent Steps: The resulting 2,6-disubstituted piperidine is then subjected to a sequence of desilylation (TBAF in THF), oxidation (Dess-Martin periodinane), Wittig reaction (Ph3P=CH2), hydrogenation (H2, Pd/C), and final N-Boc deprotection (TFA in CH2Cl2) to afford (+)-epidihydropinidine.

Mandatory Visualization

Asymmetric_Synthesis_Workflow General Workflow for Asymmetric Synthesis using (R)- and (S)-N-Boc-piperidine-2-methanol cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway cluster_comparison Comparative Analysis R_start This compound R_intermediate Key Chiral Intermediate (R-series) R_start->R_intermediate Functional Group Transformation R_product Enantiomerically Pure Product A R_intermediate->R_product Asymmetric Reaction Comparison Performance Metrics: - Yield - Enantiomeric Excess (ee) - Diastereomeric Excess (de) R_product->Comparison S_start (S)-N-Boc-piperidine-2-methanol S_intermediate Key Chiral Intermediate (S-series) S_start->S_intermediate Functional Group Transformation S_product Enantiomerically Pure Product B S_intermediate->S_product Asymmetric Reaction S_product->Comparison Dumetorine_Synthesis Synthesis of (+)- and (-)-Dumetorine cluster_S_path (+)-Dumetorine Synthesis cluster_R_path (-)-Dumetorine Synthesis S_aldehyde (S)-N-Boc-2-formylpiperidine S_alcohol (S,R)-Homoallylic Alcohol S_aldehyde->S_alcohol Allylboration (>95% de) S_acrylate Acrylate Ester S_alcohol->S_acrylate Acrylation (85% yield) S_RCM Dihydropyranone S_acrylate->S_RCM RCM (80% yield) S_product (+)-Dumetorine S_RCM->S_product Deprotection (90% yield) R_aldehyde (R)-N-Boc-2-formylpiperidine R_alcohol (R,S)-Homoallylic Alcohol R_aldehyde->R_alcohol Allylboration R_acrylate Acrylate Ester R_alcohol->R_acrylate Acrylation R_RCM Dihydropyranone R_acrylate->R_RCM RCM R_product (-)-Dumetorine R_RCM->R_product Deprotection

References

The Strategic Advantage of (R)-N-Boc-piperidine-2-methanol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the stereoselective synthesis of complex molecules is of paramount importance. The piperidine scaffold, a ubiquitous structural motif in a vast array of bioactive compounds and natural products, often requires precise stereochemical control for optimal efficacy and safety. Among the arsenal of chiral building blocks available to synthetic chemists, (R)-N-Boc-piperidine-2-methanol has emerged as a superior chiral synthon, offering distinct advantages in terms of versatility, efficiency, and stereocontrol. This guide provides an objective comparison of this compound with other common chiral synthons, supported by experimental data, to inform strategic decisions in the synthesis of enantiomerically pure 2-substituted piperidines.

Versatility and Strategic Functionalization

This compound is a bifunctional molecule featuring a nucleophilic primary alcohol and a protected secondary amine. This arrangement allows for a diverse range of chemical transformations. The Boc (tert-butoxycarbonyl) protecting group provides robust protection under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. The primary hydroxyl group serves as a versatile handle for chain extension and functionalization through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. This inherent functionality provides a more direct synthetic route to a wide range of 2-substituted piperidines compared to starting from chiral synthons that require more extensive functional group interconversions.

Comparative Performance in Asymmetric Synthesis

The efficacy of a chiral synthon is best demonstrated through its application in the synthesis of stereochemically complex target molecules. The following sections provide a comparative analysis of this compound (or its enantiomer) against other chiral synthons in the synthesis of well-known piperidine alkaloids and pharmaceutical intermediates.

Synthesis of (+)-Coniine

The synthesis of the hemlock alkaloid (+)-coniine serves as an excellent benchmark for comparing the efficiency of various chiral synthons. The key metrics for comparison are the overall yield and the enantiomeric excess (e.e.) of the final product.

Chiral Synthon/MethodKey TransformationOverall Yield (%)Enantiomeric Excess (e.e., %)Reference
(S)-Piperidin-2-ylmethanol Oxidation, Wittig reaction, Hydrogenation~60>98[1]
L-Pipecolic AcidReduction, Activation, Grignard reaction~45>98[1]
Phenylglycinol-derived LactamDiastereoselective alkylation, Reductive cleavage~55>95 (d.r.)[1]
Biocatalytic DesymmetrizationEnzymatic oxidation and chemical reduction~85>99[1]

As the data indicates, the use of (S)-piperidin-2-ylmethanol (the enantiomer of the precursor to our target synthon) provides a competitive overall yield and excellent enantioselectivity.[1] While biocatalysis offers a higher yield and e.e., the substrate scope can be limited.[1] The chiral pool approach starting from L-pipecolic acid often involves a longer synthetic sequence, potentially impacting the overall yield.[1] The chiral auxiliary approach, while effective, requires additional steps for attachment and removal of the auxiliary.[1]

Synthesis of (S)-Ropivacaine

(S)-Ropivacaine is a widely used local anesthetic. Its synthesis provides another valuable comparison, often starting from (S)-pipecolic acid. The route from this compound would proceed via oxidation to the corresponding carboxylic acid, which is enantiomerically equivalent to the commercially available (S)-pipecolic acid. The advantage lies in the potential for a more streamlined process when the hydroxymethyl group is the desired functionality for other transformations.

Chiral Synthon/MethodKey TransformationOverall Yield (%)Enantiomeric PurityReference
(S)-Pipecolic AcidAmidation, N-alkylation67.5[α]D25= – 6.6°[2]
Asymmetric HydrogenationIridium-catalyzed hydrogenation of a pyridine derivativeHighHigh (e.e. often >95%)[3]

Logical Advantages of this compound

The selection of a chiral synthon is a critical decision in the planning of a synthetic route. The following diagram illustrates the key advantages of employing this compound.

Advantages cluster_advantages Advantages of this compound cluster_outcomes Synthetic Outcomes Versatility Versatile Functionality (Alcohol and Protected Amine) Diverse_Targets Access to a Wide Range of Bioactive Molecules Versatility->Diverse_Targets Stereocontrol High Enantiomeric Purity (>98% e.e.) High_Purity High Enantiopurity of Final Product Stereocontrol->High_Purity Directness Direct Precursor to 2-Substituted Piperidines Improved_Yields Improved Overall Yields Directness->Improved_Yields Efficiency Potentially Shorter Synthetic Routes Efficiency->Improved_Yields Ropivacaine_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Free Base Formation cluster_product Intermediate Product Start (S)-Pipecolic Acid Reagents1 SOCl₂, Toluene, DMF (cat.) Start->Reagents1 1. Add reagents Reaction1 Reaction at 55 °C Reagents1->Reaction1 2. Heat Workup1 Concentration Reaction1->Workup1 3. Isolate Reagents2 2,6-Dimethylaniline, Toluene Workup1->Reagents2 4. Add reagents Reaction2 Reaction at 60 °C Reagents2->Reaction2 5. Heat Workup2 Filtration and Washing Reaction2->Workup2 6. Isolate Reagents3 NaOH (aq) Workup2->Reagents3 7. Dissolve and add base Reaction3 pH Adjustment to >12 Reagents3->Reaction3 8. Adjust pH Workup3 Extraction Reaction3->Workup3 9. Extract Product (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Workup3->Product 10. Purify

References

A Comparative Guide to (R)-N-Boc-piperidine-2-methanol and (R)-N-Boc-pipecolinic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of two closely related chiral piperidine derivatives: (R)-N-Boc-piperidine-2-methanol and (R)-N-Boc-pipecolinic acid. We will explore their chemical properties, synthetic relationship, and applications, supported by experimental data to inform your selection process.

This compound and (R)-N-Boc-pipecolinic acid are valuable intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their rigid piperidine scaffold and the presence of a Boc-protecting group make them versatile tools in medicinal chemistry. The primary distinction between these two compounds lies in the oxidation state of the functional group at the 2-position: a hydroxymethyl group in the former and a carboxylic acid group in the latter.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compound(R)-N-Boc-pipecolinic acid
Molecular Formula C₁₁H₂₁NO₃C₁₁H₁₉NO₄
Molecular Weight 215.29 g/mol 229.27 g/mol
CAS Number 134441-61-528697-17-8
Appearance White to off-white solidWhite crystalline powder
Melting Point 74-78 °C116-119 °C

Synthetic Relationship and Interconversion

This compound serves as a direct precursor to (R)-N-Boc-pipecolinic acid through oxidation. This transformation is a key step in many synthetic routes and can be achieved using various oxidizing agents. The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule.

Caption: Synthetic conversion of this compound to (R)-N-Boc-pipecolinic acid.

Experimental Protocol: Oxidation of this compound to (R)-N-Boc-pipecolinic acid

A common method for this oxidation is the use of Jones reagent. Below is a general protocol.

Materials:

  • This compound

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve this compound in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it several times with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-pipecolinic acid.

Expected Yield: Yields for this type of oxidation are typically high, often exceeding 80%.

Performance in Synthesis: A Comparative Overview

The choice between this compound and (R)-N-Boc-pipecolinic acid depends on the specific synthetic transformation being performed.

Application ScenarioThis compound(R)-N-Boc-pipecolinic acidRationale
Peptide Synthesis Not directly applicable. Requires oxidation to the carboxylic acid first.Preferred . The carboxylic acid is essential for amide bond formation with the N-terminus of a peptide chain.The carboxyl group is the key functionality for peptide coupling reactions.
Alkylation/Etherification Preferred . The hydroxyl group can be easily alkylated or converted to a leaving group for substitution reactions.Not directly applicable for O-alkylation.The primary alcohol is a versatile handle for introducing various substituents.
Synthesis of Aldehydes Preferred . Can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like Dess-Martin periodinane.Not suitable. Reduction of the carboxylic acid would be required.The alcohol provides a direct and efficient route to the aldehyde.
Amide Coupling Requires oxidation to the carboxylic acid.Preferred . The carboxylic acid can be activated and coupled with amines to form amides.This is the primary application for this building block in many synthetic sequences.

Caption: Selection guide for the appropriate starting material based on the desired synthetic outcome.

Case Study: Synthesis of Ropivacaine

The local anesthetic Ropivacaine provides an excellent example of the synthetic utility of (S)-pipecolinic acid (the enantiomer of the (R)-form discussed here). In the synthesis of Ropivacaine, (S)-pipecolic acid is a key starting material.[1][2][3][4] It is first converted to its acid chloride, which then reacts with 2,6-dimethylaniline to form an amide. Subsequent N-alkylation with 1-bromopropane yields Ropivacaine. This synthesis highlights the importance of the carboxylic acid functionality for the initial amide bond formation. If one were to start from (S)-N-Boc-piperidine-2-methanol, an additional oxidation step would be required to generate the necessary carboxylic acid, adding a step to the overall synthesis.

Conclusion

Both this compound and (R)-N-Boc-pipecolinic acid are valuable chiral building blocks in organic synthesis. The choice between them is dictated by the desired synthetic transformation.

  • This compound is the ideal starting material when the target molecule requires a hydroxymethyl group for subsequent reactions such as etherification, or when an aldehyde is the desired intermediate.

  • (R)-N-Boc-pipecolinic acid is the preferred choice for applications involving amide bond formation, such as in peptide synthesis or the synthesis of other amide-containing molecules.

Understanding the synthetic relationship and the specific reactivity of each compound allows researchers to design more efficient and streamlined synthetic routes. The direct oxidation of the alcohol to the carboxylic acid provides a straightforward path to interconvert these two valuable intermediates, offering flexibility in synthetic design.

References

A Comparative Guide to Analytical Methods for the Quality Control of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral building blocks like (R)-N-Boc-piperidine-2-methanol is paramount for the synthesis of targeted, safe, and effective pharmaceutical agents. This guide provides a comprehensive comparison of key analytical methods for the quality control of this important synthetic intermediate. The performance of Chiral High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography (GC), and Optical Rotation are objectively evaluated, supported by experimental protocols and data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quality control of this compound depends on the specific parameter being assessed, such as identity, purity, strength, and enantiomeric excess. Each method offers distinct advantages in terms of specificity, sensitivity, and the nature of the information it provides.

Analytical MethodKey Parameter MeasuredPrincipleAdvantagesLimitations
Chiral HPLC Enantiomeric Purity, Chemical PurityDifferential interaction of enantiomers with a chiral stationary phase, leading to separation.High resolution of enantiomers, allowing for accurate determination of enantiomeric excess (e.e.). Can simultaneously detect and quantify chemical impurities.Requires method development to find a suitable chiral stationary phase and mobile phase. May require derivatization for compounds lacking a chromophore.
qNMR Purity Assay, Identity ConfirmationThe signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides absolute quantification without the need for a specific reference standard of the analyte. Gives structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and the internal standard.
GC-FID Chemical Purity, Residual SolventsSeparation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.High sensitivity for volatile impurities and residual solvents. Fast analysis times.This compound is non-volatile and requires derivatization (e.g., silylation) to be analyzed by GC, adding a sample preparation step.
Optical Rotation Enantiomeric Purity (Identity)Measurement of the rotation of plane-polarized light by a chiral compound in solution.Fast and simple method for confirming the identity of the desired enantiomer.It is a bulk property and cannot distinguish between a pure enantiomer and a mixture with achiral impurities. The presence of other chiral compounds will interfere.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and structurally related compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column: Daicel Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1]

Chromatographic Conditions:

  • Mobile Phase: Hexane / 2-Propanol (99:1, v/v)[1]

  • Flow Rate: 0.65 mL/min[1]

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL solution.

Data Analysis:

  • The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % e.e. = [ |Area(R) – Area(S)| / (Area(R) + Area(S)) ] x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity assay of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Pulse Angle: 90°

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (maleic acid) into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum and carefully integrate a well-resolved signal of the analyte and the internal standard. The singlet from the Boc group at ~1.46 ppm is often suitable for the analyte. The singlet for the two protons of maleic acid will appear at a distinct chemical shift.

  • The purity of the analyte is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID) after Silylation

This method is suitable for assessing the chemical purity of this compound by analyzing its volatile derivative.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or similar[1]

Derivatization (Silylation):

  • In a clean, dry vial, dissolve approximately 5 mg of this compound in 0.5 mL of dry pyridine.

  • Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL (split injection)

Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the derivatized analyte is expressed as a percentage of the total peak area of all components in the chromatogram.

Optical Rotation

This is a rapid method to confirm the chiral identity of this compound.

Instrumentation:

  • Polarimeter

Experimental Protocol:

  • Solvent: Chloroform (CHCl₃)

  • Concentration (c): 2 g/100 mL[2]

  • Path Length (l): 1 dm

  • Temperature: 20°C

  • Wavelength: Sodium D-line (589 nm)

Procedure:

  • Prepare a solution of this compound in chloroform at a concentration of 2 g/100 mL.

  • Calibrate the polarimeter with the pure solvent (chloroform).

  • Measure the optical rotation of the sample solution.

  • The observed rotation is compared to the literature value. The expected specific rotation for this compound is +40 ± 2°[2].

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical Workflow for Quality Control cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis and Results cluster_conclusion Quality Control Assessment Sample Sample of this compound HPLC Chiral HPLC Sample->HPLC qNMR qNMR Sample->qNMR GC GC-FID (after Silylation) Sample->GC OR Optical Rotation Sample->OR HPLC_Result Enantiomeric Purity (% e.e.) Chemical Purity HPLC->HPLC_Result qNMR_Result Absolute Purity (% w/w) Identity Confirmation qNMR->qNMR_Result GC_Result Chemical Purity (% area) Residual Solvents GC->GC_Result OR_Result Chiral Identity Confirmation OR->OR_Result QC_Pass Pass HPLC_Result->QC_Pass QC_Fail Fail HPLC_Result->QC_Fail qNMR_Result->QC_Pass qNMR_Result->QC_Fail GC_Result->QC_Pass GC_Result->QC_Fail OR_Result->QC_Pass OR_Result->QC_Fail

Caption: General workflow for the quality control of this compound.

Decision Logic for Method Selection Start What is the primary analytical goal? Goal1 Determine Enantiomeric Purity Start->Goal1 Enantiomeric Purity Goal2 Determine Absolute Purity (Assay) Start->Goal2 Absolute Purity Goal3 Analyze Volatile Impurities Start->Goal3 Volatile Impurities Goal4 Quick Identity Check Start->Goal4 Identity Method1 Use Chiral HPLC Goal1->Method1 Method2 Use qNMR Goal2->Method2 Method3 Use GC-FID (with derivatization) Goal3->Method3 Method4 Use Optical Rotation Goal4->Method4

Caption: Decision tree for selecting an analytical method based on the quality control objective.

References

Comparing different synthesis routes for (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (R)-N-Boc-piperidine-2-methanol

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter and functional groups make it a crucial intermediate for creating complex molecular architectures with specific biological activities. This guide provides a comparative overview of three distinct synthetic routes to obtain enantiomerically enriched N-Boc-piperidine-2-methanol: classical resolution of a racemic mixture, asymmetric synthesis via catalytic dynamic resolution, and a chiral pool approach for the synthesis of the corresponding (S)-enantiomer as a reference.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes to enantiomerically enriched N-Boc-piperidine-2-methanol.

ParameterRoute 1: Classical ResolutionRoute 2: Asymmetric Synthesis via CDRRoute 3: Chiral Pool Synthesis ((S)-enantiomer)
Starting Material Racemic 2-piperidinemethanolN-Boc-piperidineL-Pipecolic acid
Overall Yield ~35-45%~65-75%~70-80%
Enantiomeric Excess (ee) >98%>98%>99%
Purity High (>98%)High (>98%)High (>98%)
Reaction Time 2-3 days (including crystallization)2 days1-2 days
Key Reagents L-(+)-tartaric acid, Boc₂Os-BuLi, TMEDA, Chiral Ligand, CO₂, BH₃·THF, Boc₂OBH₃·THF, Boc₂O
Scalability Readily scalableRequires specialized cryogenic equipmentReadily scalable

Experimental Protocols

Route 1: Classical Resolution of Racemic 2-Piperidinemethanol

This route involves the separation of enantiomers from a racemic mixture using a chiral resolving agent, followed by protection of the desired enantiomer.

Step 1: Diastereomeric Salt Formation and Fractional Crystallization

  • A solution of racemic 2-piperidinemethanol (1.0 eq) in ethanol is prepared.

  • An equimolar solution of L-(+)-tartaric acid in ethanol is added to the racemic mixture.

  • The mixture is heated to achieve complete dissolution and then allowed to cool slowly to room temperature to promote the crystallization of one of the diastereomeric salts.

  • The crystalline salt of (R)-2-piperidinemethanol-L-tartrate is collected by filtration and can be recrystallized from fresh ethanol to improve diastereomeric purity.

Step 2: Liberation of the Free Amine

  • The purified diastereomeric salt is treated with an aqueous solution of a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.

  • The enantiomerically enriched (R)-2-piperidinemethanol is then extracted from the aqueous solution using an organic solvent like dichloromethane.

Step 3: N-Boc Protection

  • To a solution of (R)-2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, triethylamine (1.1 eq) is added.

  • A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Route 2: Asymmetric Synthesis via Catalytic Dynamic Resolution (CDR)

This advanced method allows for the highly enantioselective synthesis of 2-substituted piperidines from N-Boc-piperidine.

Step 1: Catalytic Dynamic Resolution and Carboxylation

  • N-Boc-piperidine is deprotonated using s-BuLi in the presence of TMEDA at low temperatures (-78 °C) to form a racemic mixture of N-Boc-2-lithiopiperidine.

  • A chiral ligand is introduced to effect a catalytic dynamic resolution (CDR), leading to an enrichment of one enantiomer of the organolithium species.

  • The reaction is quenched with carbon dioxide (CO₂) to afford N-Boc-(R)-(+)-pipecolic acid with high enantiomeric excess (e.g., 98:2 er).

Step 2: Reduction of the Carboxylic Acid

  • The enantiomerically enriched N-Boc-(R)-(+)-pipecolic acid is dissolved in anhydrous tetrahydrofuran (THF).

  • A reducing agent, such as borane-THF complex (BH₃·THF), is added, and the reaction is stirred at room temperature until the reduction of the carboxylic acid to the primary alcohol is complete.

  • The reaction is carefully quenched, and the product is worked up to isolate this compound.

Route 3: Chiral Pool Synthesis of (S)-N-Boc-piperidine-2-methanol

This route utilizes a readily available chiral starting material, L-pipecolic acid, to synthesize the (S)-enantiomer, which serves as a good comparison for the synthesis of the (R)-enantiomer.

Step 1: Reduction of L-Pipecolic Acid

  • L-Pipecolic acid is dissolved in anhydrous THF.

  • A reducing agent, such as borane-THF complex (BH₃·THF), is added to the solution to reduce the carboxylic acid to the corresponding primary alcohol, (S)-piperidine-2-methanol.

  • The reaction is monitored for completion and then subjected to an aqueous workup to isolate the product.

Step 2: N-Boc Protection

  • The resulting (S)-piperidine-2-methanol is protected with a Boc group using the same procedure as described in Route 1, Step 3. This involves reacting the amino alcohol with di-tert-butyl dicarbonate in the presence of a base to yield (S)-N-Boc-piperidine-2-methanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three described synthetic routes.

G cluster_0 Route 1: Classical Resolution racemic_pm Racemic 2-Piperidinemethanol diastereomeric_salts Diastereomeric Salts racemic_pm->diastereomeric_salts Salt Formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->diastereomeric_salts resolved_r_pm (R)-2-Piperidinemethanol diastereomeric_salts->resolved_r_pm Fractional Crystallization & Liberation final_product_r This compound resolved_r_pm->final_product_r Boc Protection boc_anhydride Boc₂O boc_anhydride->final_product_r

Caption: Workflow for the synthesis of this compound via classical resolution.

G cluster_1 Route 2: Asymmetric Synthesis nboc_piperidine N-Boc-piperidine lithiated_intermediate Resolved (R)-N-Boc-2-lithiopiperidine nboc_piperidine->lithiated_intermediate Asymmetric Deprotonation (CDR) sBuLi s-BuLi/TMEDA sBuLi->lithiated_intermediate chiral_ligand Chiral Ligand chiral_ligand->lithiated_intermediate r_pipecolic_acid (R)-N-Boc-pipecolic acid lithiated_intermediate->r_pipecolic_acid Carboxylation co2 CO₂ co2->r_pipecolic_acid final_product_r_asym This compound r_pipecolic_acid->final_product_r_asym Reduction reducing_agent BH₃·THF reducing_agent->final_product_r_asym

Caption: Asymmetric synthesis of this compound through Catalytic Dynamic Resolution.

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that significantly influences the synthetic strategy and the pharmacological profile of target molecules. (R)-N-Boc-piperidine-2-methanol is a widely utilized building block, offering a versatile chiral scaffold. However, a range of alternative building blocks can provide distinct advantages in terms of synthetic flexibility, stereochemical diversity, and the introduction of different functional groups. This guide provides a comprehensive comparison of viable alternatives to this compound, complete with experimental data, detailed protocols, and visualizations to aid in the selection of the optimal building block for your research needs.

Key Alternatives and Their Synthetic Utility

The primary alternatives to this compound can be categorized based on modifications to the functional group at the 2-position, the stereochemistry, or the nature of the nitrogen protecting group. Each of these alternatives offers unique synthetic opportunities.

1. (R)-N-Boc-piperidine-2-carboxylic acid: This is a closely related alternative where the hydroxymethyl group is replaced by a carboxylic acid. This functional group serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.

2. (S)-N-Boc-piperidine-2-methanol: As the enantiomer of the parent compound, this building block is essential when the opposite stereochemistry is required for biological activity or to achieve a specific three-dimensional arrangement in the target molecule.

3. N-Cbz- and N-Benzyl-piperidine-2-methanol: These alternatives feature different protecting groups on the piperidine nitrogen. The choice of protecting group is a crucial aspect of a multi-step synthesis, as it dictates the deprotection conditions and orthogonality with other protecting groups in the molecule.

Comparative Data of Chiral Building Blocks

The following tables summarize key data for the primary building block and its alternatives, including physical properties and representative reaction yields.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₁H₂₁NO₃215.2974-78[1]
(R)-N-Boc-piperidine-2-carboxylic acidC₁₁H₁₉NO₄229.27116-119
(S)-N-Boc-piperidine-2-methanolC₁₁H₂₁NO₃215.2974-78
(R)-N-Cbz-piperidine-2-methanolC₁₄H₁₉NO₃249.31N/A

Table 2: Representative Reaction Yields

Starting MaterialReactionProductYield (%)
2-PiperidinemethanolN-Boc ProtectionN-Boc-piperidine-2-methanol89[1]
2-PiperidinemethanolN-Cbz ProtectionN-Cbz-piperidine-2-methanol90
(R)-N-Boc-piperidine-2-carboxylic acidAmide Coupling with Benzylamine(R)-N-Boc-N'-benzylpiperidine-2-carboxamide~95
(R)-N-Boc-piperidine-2-carboxylic acidReduction (LiAlH₄)This compoundHigh

Experimental Protocols

Detailed experimental procedures are provided below for key transformations involving these chiral building blocks.

Protocol 1: N-Boc Protection of 2-Piperidinemethanol

This protocol describes the protection of the secondary amine of 2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-piperidine-2-methanol.[2]

Protocol 2: N-Cbz Protection of an Amine

This protocol details the protection of an amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the amine (1.0 eq) in a mixture of THF and water (2:1) at 0 °C, add sodium bicarbonate (2.0 eq) and benzyl chloroformate (1.5 eq).

  • Stir the solution at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected amine.[3]

Protocol 3: Amide Coupling of (R)-N-Boc-piperidine-2-carboxylic acid

This protocol describes the formation of an amide bond using HATU as a coupling agent.

Materials:

  • (R)-N-Boc-piperidine-2-carboxylic acid

  • Amine (e.g., Benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve (R)-N-Boc-piperidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Purify the crude product by flash column chromatography to obtain the desired amide.[4]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations and experimental workflows.

G Synthetic Utility of (R)-N-Boc-piperidine-2-carboxylic acid A (R)-N-Boc-piperidine-2-carboxylic acid B Amide Coupling (e.g., HATU, DIPEA) A->B + Amine D Reduction (e.g., LiAlH4) A->D F Esterification (e.g., Alcohol, Acid catalyst) A->F + Alcohol C Amide Product B->C E This compound D->E G Ester Product F->G

Caption: Synthetic transformations of (R)-N-Boc-piperidine-2-carboxylic acid.

G Workflow for N-Boc Protection cluster_0 Reaction cluster_1 Workup A 1. Dissolve 2-Piperidinemethanol and TEA in DCM at 0°C B 2. Add Boc₂O dropwise A->B C 3. Stir at RT for 12h B->C D 4. Quench with Water C->D E 5. Separate Layers D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H N-Boc-piperidine-2-methanol G->H

Caption: Experimental workflow for N-Boc protection of 2-piperidinemethanol.

G Orthogonality of N-Protecting Groups A N-Protected Amine B N-Boc A->B C N-Cbz A->C D Deprotection B->D C->D E Acidic Conditions (e.g., TFA, HCl) D->E F Hydrogenolysis (e.g., H₂, Pd/C) D->F G Free Amine E->G F->G

Caption: Deprotection strategies for N-Boc and N-Cbz protecting groups.

Conclusion

While this compound remains a valuable and versatile chiral building block, a careful consideration of its alternatives can open up new synthetic possibilities and provide solutions to specific challenges in drug discovery and development. (R)-N-Boc-piperidine-2-carboxylic acid offers a convenient handle for a wide range of functionalization, the enantiomeric (S)-N-Boc-piperidine-2-methanol provides access to the opposite stereochemistry, and the use of alternative N-protecting groups like Cbz allows for orthogonal deprotection strategies. The choice of the optimal building block will ultimately depend on the specific synthetic route and the desired properties of the final target molecule. This guide provides the foundational information to make an informed decision and to facilitate the design and execution of efficient and successful synthetic campaigns.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-N-Boc-piperidine-2-methanol: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-piperidine-2-methanol is a piperidine derivative containing a tert-Butyloxycarbonyl (Boc) protecting group. Due to its chemical nature, it is imperative to handle this compound as a hazardous waste, adhering to all local, state, and federal disposal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, the following personal protective equipment (PPE) must be worn to minimize exposure and ensure personal safety:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.

All handling of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

Properly identify the waste as "this compound." It is crucial to segregate this waste stream from other laboratory wastes to prevent potentially hazardous chemical reactions. Do not mix with incompatible materials such as strong oxidizing agents.

Step 2: Waste Collection and Storage

  • Container Selection: Use a designated, leak-proof container made of a material compatible with the chemical. The original container is often the best choice for waste accumulation.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. The label should also include the date when the waste was first added to the container.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Ensure the container is kept closed except when adding waste.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste. The most common and recommended method of disposal for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.

Experimental Protocol: Optional Chemical Neutralization (Deprotection)

For laboratories equipped to perform chemical transformations of waste, an optional step prior to collection by a disposal service is the removal of the Boc protecting group. This process, known as deprotection, converts the compound to (R)-piperidine-2-methanol. This procedure must be carried out by trained personnel within a chemical fume hood.

Objective: To hydrolyze the Boc group under acidic conditions to yield the corresponding amine salt, which may be less hazardous, though the entire resulting solution must still be disposed of as hazardous waste.

Materials:

  • This compound waste

  • Dichloromethane (DCM) or Ethyl Acetate

  • 3 M Hydrochloric Acid (HCl) in ethyl acetate or Trifluoroacetic Acid (TFA)

  • Stir plate and stir bar

  • Appropriate reaction vessel

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent such as dichloromethane or ethyl acetate.

  • Slowly, and with stirring, add an excess of an acidic reagent like 3 M HCl in ethyl acetate or a 50/50 mixture of dichloromethane and trifluoroacetic acid.[1]

  • Allow the reaction to stir at room temperature. The reaction is typically rapid.[1]

  • Once the reaction is complete (as can be monitored by Thin Layer Chromatography if desired), the resulting solution containing the deprotected amine salt should be collected in a labeled hazardous waste container.

  • This neutralized waste must still be disposed of through a licensed hazardous waste contractor.

It is critical to note that this deprotection step generates byproducts such as isobutylene and carbon dioxide.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Waste from Incompatible Materials fume_hood->segregate container Select a Compatible, Labeled Hazardous Waste Container segregate->container neutralize_q Optional: Perform Chemical Neutralization (Deprotection)? container->neutralize_q neutralize_proc Follow Deprotection Protocol (Acidic Hydrolysis) neutralize_q->neutralize_proc Yes store Store Sealed Container in a Designated Satellite Accumulation Area neutralize_q->store No collect_neutralized Collect Neutralized Waste in a Labeled Hazardous Container neutralize_proc->collect_neutralized collect_neutralized->store disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor store->disposal_service end End: Safe and Compliant Disposal disposal_service->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of (R)-N-Boc-piperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. This guide offers an in-depth protocol for the safe handling of (R)-N-Boc-piperidine-2-methanol, a key building block in the synthesis of complex molecules. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only utilize our products effectively but also to ensure a safe and compliant laboratory environment.

This compound , with a molecular formula of C11H21NO3, is a solid compound that requires careful handling to mitigate potential hazards.[1] This guide will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment

Before commencing any work with this compound, a thorough risk assessment is crucial. The primary hazards associated with this compound include:

  • Eye Irritation: May cause serious eye irritation.[2]

  • Skin Irritation: Can cause skin irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

Based on these hazards, a comprehensive plan for personal protection and emergency response is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartPPE SpecificationRationale
Eyes Safety glasses with side shields or gogglesProtects against accidental splashes and airborne dust particles that can cause serious eye irritation.[2][3]
Hands Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[3][4]
Body Laboratory coatProtects against spills and contamination of personal clothing.
Respiratory N95 (US) or P1 (EN 143) dust maskRecommended when handling the solid form to prevent inhalation of dust particles, especially in poorly ventilated areas.[3]

It is imperative to inspect all PPE for integrity before each use and to replace any damaged items immediately.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following procedural guide outlines the safe handling of this compound from initial preparation to the quenching of a reaction.

Pre-Experiment Setup
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Weighing and Transferring the Reagent

Weighing_Protocol A A B B A->B Proceed to hood C C B->C D D C->D E E D->E F F E->F Transfer G G F->G H H G->H

Dissolving the Reagent
  • Solvent Addition: In a fume hood, add the chosen solvent to the reaction vessel containing the weighed this compound.

  • Agitation: Use magnetic or mechanical stirring to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Observation: Ensure the solid is fully dissolved before proceeding with the reaction.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Reagent: Dispose of unused or expired this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3][6]

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Reaction Mixtures: The final reaction mixture containing this compound or its derivatives should be quenched and worked up in a safe manner before being disposed of as hazardous waste.

Disposal_Workflow A A D D A->D E E D->E B B B->D C C C->D

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.